Imidazo[1,2-a]pyridine-6-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJIKGJKMCILGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657150 | |
| Record name | Imidazo[1,2-a]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-63-9 | |
| Record name | [Imidazo[1,2-a]pyridin-6-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-6-boronic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-6-boronic acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents. The unique electronic properties and rigid, bicyclic structure of this scaffold make it an attractive framework for the design of novel therapeutics. Imidazo[1,2-a]pyridine-6-boronic acid, in particular, serves as a crucial building block in organic synthesis, primarily enabling the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.
Strategic Overview: A Multi-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a multi-step pathway. This strategy hinges on the initial construction of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the boronic acid functionality at the C6 position. A direct C-H borylation at the C6 position is challenging due to the inherent electronic properties of the imidazo[1,2-a]pyridine ring, which favor electrophilic substitution at the C3 position.[1][3] Therefore, a more robust and regioselective approach involves the synthesis of a 6-halo-substituted intermediate, which then undergoes a palladium-catalyzed borylation.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: 6-Bromoimidazo[1,2-a]pyridine
The first crucial step is the construction of the imidazo[1,2-a]pyridine core bearing a bromine atom at the desired C6 position. This is achieved through the cyclization of 2-amino-5-bromopyridine with a suitable two-carbon electrophile.
Step 1.1: Preparation of 2-Amino-5-bromopyridine
The starting material, 2-amino-5-bromopyridine, can be synthesized from the readily available 2-aminopyridine through electrophilic bromination. Care must be taken to control the reaction conditions to favor mono-bromination at the C5 position and minimize the formation of di-brominated byproducts.
Step 1.2: Cyclization to 6-Bromoimidazo[1,2-a]pyridine
A reliable method for the cyclization involves the reaction of 2-amino-5-bromopyridine with an aqueous solution of chloroacetaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde. The molar ratio of chloroacetaldehyde to 2-amino-5-bromopyridine is typically around 1.2:1. An alkali, such as sodium bicarbonate, is also added.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 25°C and 50°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure 6-bromoimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Chloroacetaldehyde: This reagent serves as the two-carbon electrophile required to form the imidazole ring. Its aqueous form is commercially available and convenient to handle.
-
Temperature Control: Maintaining the temperature between 25-50°C provides a balance between a reasonable reaction rate and minimizing the formation of side products.
-
Alkali: The presence of a base like sodium bicarbonate facilitates the final cyclization step by neutralizing the generated acid.
Part 2: Introduction of the Boronic Acid Moiety via Miyaura Borylation
With the 6-bromo-substituted scaffold in hand, the next stage is the introduction of the boronic acid group. This is efficiently achieved through a palladium-catalyzed Miyaura borylation reaction to form the stable pinacol ester, which is then hydrolyzed to the final product.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Step 2.1: Synthesis of this compound pinacol ester
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromoimidazo[1,2-a]pyridine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as PdCl₂(dppf), and anhydrous potassium acetate (KOAc).
-
Solvent Addition: Add a dry, degassed solvent like 1,4-dioxane to the flask.
-
Reaction Conditions: The reaction mixture is heated to approximately 80°C and stirred overnight. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified. A common procedure involves adjusting the pH of the aqueous solution to 7.5-8.5 with saturated sodium bicarbonate, followed by extraction with ethyl acetate. The desired product often precipitates as a solid and can be collected by filtration.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., PdCl₂(dppf)): Palladium complexes are highly efficient in catalyzing the cross-coupling reaction between the aryl halide and the diboron reagent. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is often effective for this type of transformation.
-
Bis(pinacolato)diboron (B₂pin₂): This is a stable, easy-to-handle source of the boronic ester moiety. The resulting pinacol ester is generally stable to chromatography, allowing for straightforward purification.
-
Potassium Acetate (KOAc): The choice of a weak base like KOAc is crucial. It is believed to activate the palladium complex, facilitating the transmetalation step.[5][6] Stronger bases can promote a subsequent Suzuki coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired dimeric byproducts.[6]
Step 2.2: Hydrolysis to this compound
The final step is the deprotection of the pinacol ester to yield the free boronic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the this compound pinacol ester in a suitable solvent mixture, such as diethyl ether.
-
Transesterification: Treat the solution with diethanolamine. This often results in the precipitation of the diethanolamine boronate adduct.[5][7]
-
Hydrolysis: The filtered adduct is then treated with a dilute aqueous acid, such as 0.1 M HCl, for a short period (e.g., 20 minutes).[5][7]
-
Isolation: The resulting free boronic acid can then be isolated by filtration or extraction.
Causality Behind Experimental Choices:
-
Two-Step Deprotection: Direct hydrolysis of pinacol esters can sometimes be challenging and require harsh conditions. The two-step method involving transesterification with diethanolamine followed by mild acidic hydrolysis is often more efficient and proceeds under milder conditions, which is beneficial for preserving the integrity of the product.[5][7]
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield |
| Cyclization | 2-Amino-5-bromopyridine | 6-Bromoimidazo[1,2-a]pyridine | ~85-95% |
| Miyaura Borylation | 6-Bromoimidazo[1,2-a]pyridine | This compound pinacol ester | 60-70% |
| Hydrolysis | ...pinacol ester | This compound | >90% |
Yields are based on literature reports for similar transformations and may vary depending on the specific reaction conditions and scale.
Characterization Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
-
6-Bromoimidazo[1,2-a]pyridine:
-
¹H NMR: Expected signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine core.
-
¹³C NMR: Signals corresponding to the carbon atoms of the bicyclic system.
-
MS (ESI): A molecular ion peak corresponding to the calculated mass of C₇H₅BrN₂.
-
-
This compound pinacol ester:
-
¹H NMR: In addition to the aromatic protons, a characteristic singlet at around 1.3 ppm for the twelve methyl protons of the pinacol group.
-
¹³C NMR: Signals for the imidazo[1,2-a]pyridine core and the characteristic signals for the pinacol group carbons.
-
MS (ESI): A molecular ion peak corresponding to the calculated mass of C₁₃H₁₇BN₂O₂.[8]
-
-
This compound:
-
¹H NMR: Disappearance of the pinacol signal and the appearance of a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Signals corresponding to the imidazo[1,2-a]pyridine core.
-
MS (ESI): A molecular ion peak corresponding to the calculated mass of C₇H₇BN₂O₂.
-
Safety Precautions
-
2-Amino-5-bromopyridine: This compound is a skin and eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetaldehyde: This is a toxic and corrosive substance. Handle with extreme care in a fume hood, using appropriate PPE.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere when possible and keep away from ignition sources.
-
Organoboron Compounds: Boronic acids and their esters are generally of low toxicity. However, it is good practice to handle all chemicals with care and avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
physicochemical properties of Imidazo[1,2-a]pyridine-6-boronic acid
An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-6-boronic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals.[1] Molecules incorporating this structure exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Notable drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature the imidazo[1,2-a]pyridine framework, underscoring its therapeutic relevance.[1][2][3]
Within this important class of compounds, this compound (CAS No. 913835-63-9) emerges as a cornerstone synthetic intermediate.[4][5] Its utility lies in the versatile reactivity of the boronic acid moiety, which serves as a linchpin for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and critical applications for professionals in drug discovery and chemical research.
Section 1: Core Physicochemical and Structural Properties
This compound is typically supplied as a white to off-white or yellow-brown solid powder.[4] Understanding its fundamental properties is crucial for its effective handling, storage, and application in synthesis.
Diagram 1: Chemical Structure
Caption: Structure of this compound.
Summary of Physicochemical Data
The following table summarizes key computed and experimentally observed properties. It is important to note that properties like LogP and TPSA are often computationally derived and serve as valuable predictors for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery.
| Property | Value | Source |
| CAS Number | 913835-63-9 | [4][5][6] |
| Molecular Formula | C₇H₇BN₂O₂ | [4][6] |
| Molecular Weight | 161.95 g/mol | [6] |
| Appearance | White to off-white to yellow-brown solid | [4] |
| LogP (calculated) | -0.9859 | [6] |
| Topological Polar Surface Area (TPSA) | 57.76 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 1 | [6] |
| Purity | ≥95-97% (Typical) | [4][6] |
| Recommended Storage | Inert atmosphere, store in freezer (-20°C to 8°C) | [4][6][7] |
Acidity, Basicity, and Solubility Profile
-
Solubility: The compound is generally soluble in organic solvents like DMSO and methanol. Its solubility in aqueous solutions is limited but can be increased at higher pH.
Spectroscopic Characterization
Structural verification is paramount. While a specific, dedicated spectrum for this compound is not publicly indexed, its structure can be unequivocally confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. Based on spectra of similar derivatives, characteristic singlets and doublets would appear in the aromatic region (~7.0-9.0 ppm).[9][10][11] The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals corresponding to the carbon atoms of the heterocyclic ring system. The carbon atom attached to the boron will have a characteristic chemical shift.
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, showing a prominent ion peak corresponding to [M+H]⁺ at approximately 162.96 m/z.
Section 2: Synthesis and Chemical Reactivity
The true power of this compound lies in its role as a synthetic precursor. Its synthesis is accessible, and its reactivity is robust and predictable.
A Standard Synthetic Protocol: Miyaura Borylation
A common and efficient method to prepare this compound is through the palladium-catalyzed Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine. This reaction couples the aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂).
Diagram 2: Synthetic Workflow via Miyaura Borylation
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from 6-Bromoimidazo[1,2-a]pyridine
Causality: This protocol utilizes a palladium catalyst to facilitate the formation of a C-B bond. The base (potassium acetate) is crucial for regenerating the active catalyst and promoting the transmetalation step. An inert atmosphere is required to prevent the degradation of the sensitive organometallic catalyst.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. The filtrate contains the pinacol ester intermediate.
-
Hydrolysis: The pinacol ester can be hydrolyzed to the desired boronic acid through stirring with an aqueous acid (e.g., HCl) or by chromatography on silica gel.
-
Purification: The final product, this compound, is typically purified by recrystallization or column chromatography to yield a solid powder.[5]
The Premier Reaction: Suzuki-Miyaura Cross-Coupling
The boronic acid functional group makes this compound an ideal partner in Suzuki-Miyaura cross-coupling reactions.[4] This Nobel Prize-winning reaction forges a carbon-carbon bond between the imidazopyridine core and various aryl or vinyl halides/triflates, providing a powerful tool for molecular diversification.[12][13]
Diagram 3: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
Causality: The mechanism proceeds in three key steps.[13] First, the Pd(0) catalyst undergoes oxidative addition with an organohalide (R¹-X). Second, the boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate salt, undergoes transmetalation , transferring its organic group (R²) to the palladium center.[14] Finally, reductive elimination expels the coupled product (R¹-R²) and regenerates the active Pd(0) catalyst.
-
Reactant Setup: In a suitable flask, combine this compound (1.0-1.2 eq), the desired aryl/vinyl halide or triflate (1.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Solvent and Catalyst: Add a solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 eq).
-
Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring for 2-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction. If an aqueous mixture was used, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the coupled product.
Section 3: Applications in Research and Drug Development
The synthetic accessibility and versatile reactivity of this compound make it an invaluable tool across several scientific disciplines.
-
Drug Discovery and Medicinal Chemistry: This compound is a crucial building block for synthesizing libraries of novel imidazo[1,2-a]pyridine derivatives.[4] Researchers utilize it to explore structure-activity relationships (SAR) by introducing a wide variety of substituents at the 6-position of the core. This approach has been instrumental in developing potent inhibitors for therapeutic targets like kinases (e.g., PI3K) and in the search for new anticancer, antitubercular, and antimicrobial agents.[2][3][15][16]
-
Organic Synthesis: Beyond medicinal applications, it serves as a versatile reagent for constructing complex organic molecules and functional materials.[4][5] Its effectiveness in forming C-C bonds makes it a preferred choice for chemists aiming to build biaryl structures efficiently.[4]
-
Chemical Biology: The ability to readily couple this scaffold to other molecules allows for the synthesis of chemical probes and diagnostic agents.[4] These tools are used to study biological pathways, identify new therapeutic targets, and aid in the detection of specific biomolecules.[4]
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is sensitive to air and moisture. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at -20°C is recommended.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 913835-63-9 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 913835-63-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Structural Characterization of Imidazo[1,2-a]pyridine-6-boronic acid
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Abstract
This technical guide provides a comprehensive framework for the structural characterization of Imidazo[1,2-a]pyridine-6-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Recognizing the compound's role as a crucial building block in drug development, particularly in targeted cancer therapies, this document outlines a multi-faceted analytical approach.[1] By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction, researchers can achieve unambiguous structural elucidation and ensure the purity and integrity of their synthesized material. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice, thereby ensuring a robust and self-validating characterization workflow.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[2][3][4] The incorporation of a boronic acid moiety at the 6-position introduces a versatile functional group that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reactivity makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential therapeutic applications.[1][5]
Given its importance, a rigorous and unequivocal structural characterization is paramount. This guide will detail the synergistic application of key analytical techniques to provide a complete picture of the molecule's identity, purity, and three-dimensional structure.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive understanding of a molecule's structure cannot be achieved through a single analytical technique. Instead, a combination of methods provides complementary information, leading to a confident and complete characterization. The logical flow of this process is depicted below.
Caption: Workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[6][7]
¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For imidazo[1,2-a]pyridine derivatives, characteristic chemical shifts are observed for the aromatic protons.[8][9][10]
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.5-7.8 | s | - |
| H-3 | ~7.6-7.9 | s | - |
| H-5 | ~8.0-8.3 | d | ~9.0 |
| H-7 | ~7.2-7.5 | dd | ~9.0, ~1.5 |
| H-8 | ~7.0-7.3 | d | ~7.0 |
| B(OH)₂ | Broad singlet | - | - |
Note: Expected values are based on general knowledge of imidazo[1,2-a]pyridine systems and may vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are characteristic and aid in confirming the core structure.[8][11]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy: Unambiguous Assignments
Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
HSQC: Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[12] The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to dehydrate and form cyclic boroxines.[13][14]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.[15][16] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.[13]
Expected HRMS Data for this compound:
-
Molecular Formula: C₇H₇BN₂O₂
-
Exact Mass: 162.0595
-
Observed Ion (Positive Mode, [M+H]⁺): 163.0673
Experimental Protocol: UPLC-ESI-HRMS
An ultra-high-performance liquid chromatography (UPLC) system coupled with an ESI-MS is an effective method for analyzing boronic acids, as it can separate the analyte from impurities and minimize the formation of boroxines.[17]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as acetonitrile and water with a small amount of formic acid or ammonium acetate.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or 10 mM ammonium acetate.[17]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to observe the [M+H]⁺ ion.
-
Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
Caption: Workflow for HRMS analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (in B(OH)₂) | 3200-3600 (broad) | Stretching vibration |
| Aromatic C-H | 3000-3100 | Stretching vibration |
| C=N and C=C | 1500-1650 | Ring stretching vibrations |
| B-O | 1310-1380 | Stretching vibration |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[19]
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.[20][21][22] This technique can also reveal details about intermolecular interactions, such as hydrogen bonding.[23] For imidazo[1,2-a]pyridine and boronic acid derivatives, X-ray crystallography has been used to confirm their structures and study their binding modes in biological systems.[5][24][25][26]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model is then refined to obtain the final crystallographic information.
Conclusion: Synthesizing the Data for a Complete Picture
The structural characterization of this compound requires a synergistic approach, where each analytical technique provides a crucial piece of the puzzle. NMR spectroscopy elucidates the molecular framework in solution, high-resolution mass spectrometry confirms the elemental composition, FT-IR spectroscopy identifies the key functional groups, and single-crystal X-ray diffraction provides the definitive solid-state structure. By integrating the data from these complementary methods, researchers can confidently verify the identity, purity, and structure of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sites.unimi.it [sites.unimi.it]
- 21. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 22. rigaku.com [rigaku.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic aromatic ring system, formed by the fusion of an imidazole and a pyridine ring, is a key structural motif in a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of imidazo[1,2-a]pyridine derivatives, alongside a detailed exploration of their therapeutic applications and the structure-activity relationships that govern their biological effects.
A Journey Through Time: The Discovery and Evolution of a Versatile Heterocycle
The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin. In 1925, Chichibabin and his colleagues reported the first synthesis of this heterocyclic system by reacting 2-aminopyridine with bromoacetaldehyde at high temperatures in a sealed tube.[1] This reaction, now famously known as the Tschitschibabin synthesis, laid the groundwork for the exploration of this novel class of compounds. Initially, the yields were modest, but subsequent refinements, such as the addition of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with improved efficiency.[1]
Aleksei Yevgenievich Chichibabin (1871-1945) was a prominent Russian and Soviet organic chemist known for his extensive work on pyridine chemistry.[2][3] His development of the Chichibabin pyridine synthesis and the Chichibabin reaction for the amination of pyridines were groundbreaking contributions to heterocyclic chemistry.[2][3][4][5] His comprehensive two-volume textbook, "Fundamentals of Organic Chemistry," first published in 1924, became a cornerstone of chemical education in the Soviet Union and was translated into numerous languages.[2][3][4]
Following its discovery, the imidazo[1,2-a]pyridine scaffold remained a subject of academic interest for several decades. However, its true potential in drug discovery began to be realized in the latter half of the 20th century. The development of new synthetic methodologies, particularly in the last few decades, has led to an explosion of research in this area. These advancements include the use of microwave irradiation to accelerate reactions, the development of one-pot multi-component reactions, and the application of transition-metal catalysis.[1][6] This has enabled the synthesis of vast libraries of imidazo[1,2-a]pyridine derivatives with diverse substitution patterns, paving the way for the discovery of potent and selective therapeutic agents.
The Art of Synthesis: Crafting the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the variety of synthetic routes developed for its construction. These methods can be broadly categorized into classical condensation reactions and modern multi-component and catalyzed reactions.
The Classic Approach: The Tschitschibabin Reaction
The Tschitschibabin reaction remains a fundamental and widely used method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Reaction Mechanism:
The mechanism of the Tschitschibabin reaction proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the exocyclic amino group attacking the carbonyl carbon.
-
Dehydration: The cyclized intermediate then undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Figure 1: Simplified workflow of the Tschitschibabin reaction.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol provides a practical example of the Tschitschibabin reaction.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Add a solution of 2-bromoacetophenone (1 equivalent) in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylimidazo[1,2-a]pyridine.[7][8][9][10]
Modern Innovations: Multi-Component Reactions
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[11][12][13][14][15]
Reaction Mechanism:
The GBB reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.
Figure 2: General scheme of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: A Representative Groebke-Blackburn-Bienaymé Reaction
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Methanol
-
Scandium(III) triflate (catalyst)
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) and benzaldehyde (1.2 equivalents) in methanol, add scandium(III) triflate (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Therapeutic Landscape: The Diverse Biological Activities of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives exhibit a remarkable spectrum of biological activities, making them a highly attractive scaffold for drug discovery.[16][17] This has led to the development of several marketed drugs, including:
-
Zolpidem: A hypnotic agent used for the treatment of insomnia.
-
Alpidem: An anxiolytic agent.
-
Zolimidine: An antiulcer agent.
-
Olprinone: A cardiotonic agent for the treatment of acute heart failure.[16][17]
Beyond these established drugs, imidazo[1,2-a]pyridines are being actively investigated for a wide range of other therapeutic applications.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of research focuses on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
Targeting the PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[1][18][19][20] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[1][19]
Figure 3: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) of Kinase Inhibitors:
The potency and selectivity of imidazo[1,2-a]pyridine-based kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core. For instance, studies on cyclin-dependent kinase (CDK) inhibitors have revealed that specific substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring are crucial for activity.[21][22][23]
| Compound | R1 | R2 | CDK2 IC50 (nM) |
| 1a | H | Phenyl | >10000 |
| 1b | CH3 | Phenyl | 500 |
| 1c | H | 4-Fluorophenyl | 2500 |
| 1d | CH3 | 4-Fluorophenyl | 150 |
Table 1: Example of SAR data for imidazo[1,2-a]pyridine-based CDK inhibitors.
Antitubercular Activity: A New Frontier in Fighting an Old Disease
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with several compounds demonstrating potent activity against Mycobacterium tuberculosis.[24][25][26][27][28]
Structure-Activity Relationship (SAR) of Antitubercular Agents:
The antitubercular activity of imidazo[1,2-a]pyridines is significantly influenced by the substituents on the scaffold. For example, a series of imidazo[1,2-a]pyridine-3-carboxamides have been extensively studied, revealing key structural features for potent activity.
| Compound | R1 | R2 | MIC (µM) |
| 2a | H | 4-Chlorophenyl | 0.2 |
| 2b | 7-CH3 | 4-Chlorophenyl | 0.02 |
| 2c | 7-Cl | 4-Chlorophenyl | 0.1 |
| 2d | 7-CH3 | 4-Fluorophenyl | 0.004 |
Table 2: SAR of imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis.[24]
Conclusion and Future Perspectives
From its serendipitous discovery nearly a century ago, the imidazo[1,2-a]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. The continuous development of innovative synthetic methodologies has provided access to a vast chemical space, enabling the exploration of its therapeutic potential against a wide array of diseases. The journey of imidazo[1,2-a]pyridine derivatives from a laboratory curiosity to clinically approved drugs and promising drug candidates is a testament to the power of organic synthesis and medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel imidazo[1,2-a]pyridine-based therapeutics will undoubtedly continue to be a vibrant and fruitful area of research, offering hope for the treatment of some of the world's most pressing health challenges.
References
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- 2. Aleksei Chichibabin - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. youtube.com [youtube.com]
- 5. Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. scielo.br [scielo.br]
- 9. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 17. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 27. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of Imidazo[1,2-a]pyridine-6-boronic acid
Introduction: The Significance of a Privileged Scaffold
Imidazo[1,2-a]pyridine-6-boronic acid is a heterocyclic compound of significant interest in contemporary drug discovery and materials science. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and marketed pharmaceuticals, exhibiting activities ranging from anticancer and antiviral to anxiolytic.[1][2] The incorporation of a boronic acid moiety at the 6-position introduces a versatile functional group, enabling its use in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction for the construction of complex molecular architectures.[3] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes this compound a valuable tool in chemical biology for creating sensors and probes to study biological systems.[3][4]
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and validate the structure and purity of this compound. As senior application scientists, our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, thereby offering a robust framework for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for unambiguous characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Underpinnings: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, while spin-spin coupling constants (J) reveal the spatial relationship between neighboring protons.
Predicted ¹H NMR Spectrum: While a definitive experimental spectrum is not publicly available, we can predict the key features based on data from analogous imidazo[1,2-a]pyridine derivatives.[5][6] The spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic core and a characteristic broad signal for the hydroxyl protons of the boronic acid group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.5 | d | ~9.0 |
| H-7 | 7.6 - 7.9 | dd | ~9.0, ~1.5 |
| H-8 | 7.2 - 7.5 | d | ~7.0 |
| H-2 | 7.8 - 8.1 | s | - |
| H-3 | 7.5 - 7.8 | s | - |
| B(OH)₂ | 4.0 - 6.0 | br s | - |
Causality in Chemical Shifts:
-
H-5: This proton is adjacent to the bridgehead nitrogen and is expected to be the most deshielded proton on the pyridine ring, hence its downfield chemical shift.
-
H-7 and H-8: These protons will exhibit characteristic ortho and meta couplings within the pyridine ring system.
-
H-2 and H-3: The protons on the imidazole ring typically appear as singlets, with their exact positions influenced by the electronic effects of the fused pyridine ring.
-
B(OH)₂: The hydroxyl protons of the boronic acid are acidic and undergo rapid exchange, resulting in a broad singlet that may not always be observed, especially in the presence of water.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Underpinnings: ¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Predicted ¹³C NMR Spectrum: Based on published data for similar structures, the following chemical shifts can be anticipated.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 (C-B) | 130 - 135 |
| C-7 | 115 - 120 |
| C-8 | 120 - 125 |
| C-8a (bridgehead) | 145 - 150 |
Causality in Chemical Shifts:
-
C-8a and C-2: These carbons are bonded to nitrogen atoms and are therefore significantly deshielded, appearing at the downfield end of the spectrum.
-
C-6: The carbon attached to the boron atom will have its chemical shift influenced by the electronegativity of boron and the hydroxyl groups. Its precise location can be confirmed using 2D NMR techniques like HMBC.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. The acquisition will involve a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
¹¹B NMR Spectroscopy: The Boronic Acid Fingerprint
Theoretical Underpinnings: ¹¹B NMR is a highly specific technique for characterizing boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom.[4] Trigonal planar (sp²) boronic acids typically resonate in the range of δ 28-33 ppm, while tetrahedral (sp³) boronate esters or adducts appear at a higher field (δ 5-10 ppm).[9][10]
Expected ¹¹B NMR Spectrum: For this compound in an aprotic solvent, a single, relatively broad signal is expected around δ 30 ppm , consistent with an sp² hybridized boron atom.[9] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2).
The Self-Validating System: The position of the ¹¹B NMR signal provides a self-validating check on the integrity of the boronic acid. The presence of significant amounts of the corresponding boroxine (a cyclic anhydride formed by dehydration) would result in a second signal at a slightly lower field (~33 ppm).[9] Furthermore, this technique is invaluable for studying interactions. For example, upon addition of a diol in a suitable solvent and at an appropriate pH, the formation of a boronate ester will be indicated by the appearance of a new, sharper signal upfield (around δ 5-10 ppm), confirming the compound's ability to bind diols.[4]
Experimental Protocol: ¹¹B NMR Spectroscopy
Caption: Workflow for ¹¹B NMR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Underpinnings: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pathways, which can aid in structural confirmation.
Expected Mass Spectrum: The molecular weight of this compound (C₇H₇BN₂O₂) is 161.95 g/mol .[11] In a positive ion mode ESI-MS experiment, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 163.0673.[12]
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.06734 |
| [M+Na]⁺ | 185.04928 |
| [M-H]⁻ | 161.05278 |
Data sourced from PubChem CID 44119340.[12]
Fragmentation Analysis (MS/MS): Based on studies of similar imidazo[1,2-a]pyridine scaffolds, fragmentation is likely to involve cleavages within the heterocyclic ring system. A characteristic loss would be the elimination of the boronic acid group or parts thereof.
Experimental Protocol: ESI-HRMS
Caption: Workflow for ESI-HRMS analysis.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Underpinnings: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. It is an excellent tool for identifying functional groups.
Expected FT-IR Spectrum: The FT-IR spectrum will be characterized by several key absorption bands.[7][13]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N and C=C stretches | 1500 - 1650 | Strong to Medium |
| B-O stretch | 1310 - 1380 | Strong |
Causality in Vibrational Modes:
-
The broad O-H band is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
The B-O stretching vibration is a key diagnostic peak confirming the presence of the boronic acid functional group.[14]
-
The peaks in the 1500-1650 cm⁻¹ region are characteristic of the aromatic imidazo[1,2-a]pyridine ring system.
UV-Visible Spectroscopy
Theoretical Underpinnings: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions).
Expected UV-Vis Spectrum: Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands corresponding to π → π* transitions.[15] For this compound, we can predict:
-
An intense band around 250-280 nm .
-
A second, often broader band at a longer wavelength, around 310-340 nm .
The exact positions (λ_max) and intensities of these bands will be influenced by the solvent polarity and the electronic nature of the boronic acid substituent.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while the often-overlooked ¹¹B NMR provides an unequivocal fingerprint for the crucial boronic acid moiety and its reactivity. High-resolution mass spectrometry validates the elemental composition, and FT-IR and UV-Vis spectroscopy confirm the presence of key functional groups and the overall electronic structure, respectively. This multi-faceted approach ensures a self-validating system for structural confirmation, providing the necessary confidence for researchers and drug development professionals to advance this promising scaffold in their respective fields.
References
- 1. This compound | 913835-63-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. PubChemLite - this compound (C7H7BN2O2) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chemical Identifiers: A Technical Guide to GSK2334470, a Potent PDK1 Inhibitor
An important clarification on CAS Number 913835-63-9 for researchers, scientists, and drug development professionals.
Initial Report: Unraveling a Case of Mistaken Identity
In the landscape of chemical and biological research, precision in identification is paramount. The Chemical Abstracts Service (CAS) registry number serves as a unique and unambiguous identifier for chemical substances. However, a notable discrepancy has been identified concerning CAS number 913835-63-9 . While this number is assigned to the chemical intermediate Imidazo[1,2-a]pyridine-6-boronic acid , it has been erroneously linked in some databases to the potent and highly specific 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor, GSK2334470 .
This guide will first delineate the properties and suppliers of the correctly identified this compound. The primary focus will then shift to an in-depth technical exploration of GSK2334470, a compound of significant interest to the drug development community, for which the correct CAS number is 1227911-45-6 . This clarification is crucial for ensuring the integrity of research and the accurate procurement of materials.
Part 1: The True Identity of CAS 913835-63-9: this compound
This compound is a heterocyclic organic compound primarily used as a building block in organic synthesis. Its utility lies in its capacity to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a fundamental process in the construction of complex molecules for pharmaceutical and materials science applications.[1][2]
Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Imidazo[1,2-a]pyridin-6-ylboronic acid | [1][3] |
| Synonyms | 3a-Azaindole-5-boronic acid | [1] |
| Molecular Formula | C₇H₇BN₂O₂ | [1][3] |
| Molecular Weight | 161.95 g/mol | [1][3] |
| Appearance | White to off-white or yellow-brown powder | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 0-8°C | [1] |
Safety and Handling
The safety data sheet for this compound indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.[4] Handling should be performed in a well-ventilated area.[4]
Synthesis Overview
A common synthetic route to this compound involves the reaction of 6-bromoimidazo[1,2-a]pyridine with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[5][6]
Suppliers of this compound (CAS 913835-63-9)
A variety of chemical suppliers offer this compound. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.
| Supplier | Website |
| Sigma-Aldrich (AldrichCPR) | --INVALID-LINK--[3] |
| Apollo Scientific | --INVALID-LINK--[7] |
| ChemicalBook | --INVALID-LINK--[5] |
| Chem-Impex | --INVALID-LINK--[1] |
Part 2: An In-depth Technical Guide to GSK2334470 (CAS 1227911-45-6)
GSK2334470 is a highly potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[8] PDK1 is a master kinase that plays a pivotal role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime therapeutic target.[9][10]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | [8] |
| Molecular Formula | C₂₅H₃₄N₈O | [8] |
| Molecular Weight | 462.59 g/mol | [8] |
| Appearance | Solid, light yellow to yellow | [11] |
| Purity | Typically ≥98% (HPLC) | [8] |
| Solubility | Soluble in DMSO (>23.2 mg/mL) and ethanol; poorly soluble in aqueous solutions.[11][12] | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[11] |
Mechanism of Action and Biological Activity
GSK2334470 functions as an ATP-competitive inhibitor of PDK1 with an IC₅₀ of approximately 10 nM in cell-free assays.[11][13] PDK1 is a central node in the PI3K signaling cascade, responsible for the phosphorylation and activation of a range of AGC family kinases, including Akt, S6K, SGK, and RSK.[9][10] By inhibiting PDK1, GSK2334470 effectively blocks the activation of these downstream effectors, thereby impinging on critical cellular processes such as cell proliferation, survival, and metabolism.[9]
The selectivity of GSK2334470 is a key feature; it shows no significant inhibition of 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher than its IC₅₀ for PDK1.[11] In cellular contexts, GSK2334470 has been shown to ablate the T-loop phosphorylation and activation of SGK, S6K1, and RSK, and to suppress the activation of Akt.[1]
Caption: Inhibition of the PDK1 signaling pathway by GSK2334470.
Applications in Research and Drug Development
The high potency and selectivity of GSK2334470 make it an invaluable tool for dissecting the biological roles of PDK1. It is widely used in cancer research to investigate the consequences of PDK1 inhibition in various tumor types. Studies have demonstrated its anti-tumor activity in multiple myeloma and its ability to delay melanomagenesis and metastasis in melanoma models.[8][14]
Experimental Protocols
-
Reconstitution: GSK2334470 is typically supplied as a solid powder. It is highly soluble in dimethyl sulfoxide (DMSO).[9] To prepare a 10 mM stock solution, dissolve 4.63 mg of GSK2334470 (MW: 462.59 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[9]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
This protocol describes the assessment of the phosphorylation status of Akt (a key downstream target of PDK1) following treatment with GSK2334470.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293, U87) in 6-well plates and grow to 70-80% confluency.
-
For growth factor stimulation experiments, serum-starve cells for 4-16 hours.
-
Treat cells with the desired concentrations of GSK2334470 (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for the specified duration (e.g., 30 minutes to 2 hours for signaling studies).[9][15]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[15]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15][18]
-
Incubate the membrane with primary antibodies against phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][18]
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Caption: A typical workflow for Western blot analysis.
This protocol assesses the effect of GSK2334470 on cell proliferation and viability.[15][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
-
Treatment:
-
Treat cells with a range of GSK2334470 concentrations for 24-72 hours.[15]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
-
Solubilization:
-
Absorbance Measurement:
-
Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm.[15]
-
Safety and Handling of GSK2334470
The safety data sheet for GSK2334470 indicates that standard laboratory precautions should be taken.[20] This includes wearing protective gloves, eye protection, and a lab coat.[20] The toxicological properties have not been fully investigated. In case of contact, wash the skin with soap and water and flush eyes with water.[20]
Suppliers of GSK2334470 (CAS 1227911-45-6)
GSK2334470 is available from several reputable suppliers of research chemicals.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK--[11] |
| Selleck Chemicals | --INVALID-LINK--[13] |
| Tocris Bioscience | --INVALID-LINK--[8] |
| ProbeChem | --INVALID-LINK--[1] |
Conclusion
This guide has addressed the ambiguity surrounding CAS number 913835-63-9, clarifying its correct association with this compound and providing a comprehensive technical overview of the potent PDK1 inhibitor GSK2334470 (correct CAS 1227911-45-6). For researchers in drug discovery and development, the accurate identification and thorough understanding of such a critical research tool as GSK2334470 are essential for advancing our knowledge of cellular signaling and developing novel therapeutics.
References
- 1. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 913835-63-9 [chemicalbook.com]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. GSK 2334470 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. selleckchem.com [selleckchem.com]
- 14. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. genscript.com [genscript.com]
- 18. benchchem.com [benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-6-boronic acid: A Cornerstone Reagent in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for designing molecules that can interact with high specificity at biological targets. Compounds incorporating this moiety have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic effects.[1] The functionalization of this core is therefore a critical endeavor in the hit-to-lead optimization phase of drug discovery. This compound has emerged as a key building block, enabling chemists to efficiently introduce this valuable scaffold into complex molecular architectures through robust and versatile cross-coupling methodologies.
Core Compound Properties
This compound is a stable, solid reagent that serves as a linchpin in synthetic chemistry. Its fundamental properties are summarized below, providing the foundational data required for its effective use in a research setting.
| Property | Value | References |
| Molecular Formula | C₇H₇BN₂O₂ | [3] |
| Molecular Weight | 161.96 g/mol | [3][4] |
| CAS Number | 913835-63-9 | [3][5] |
| Appearance | White to off-white or yellow-brown powder | [3] |
| Purity | Typically ≥95% (HPLC) | [3] |
| Storage Conditions | Store at 0-8°C; for long-term stability, store under an inert atmosphere in a freezer (-20°C) | [3] |
Mechanism of Action and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][6] This Nobel Prize-winning, palladium-catalyzed reaction is one of the most powerful methods for creating carbon-carbon (C-C) bonds, particularly for linking aromatic rings (biaryl synthesis).[6][7]
The choice of a boronic acid derivative is causal to the reaction's success and broad adoption. Boronic acids are generally stable to air and moisture, possess low toxicity, and the byproducts of the reaction are typically inorganic and easily removed, simplifying product purification.[6] The reaction mechanism, while complex, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid functional group is critical for the transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst.[8]
This capability is paramount in drug development, where the modular assembly of complex molecules is required to explore structure-activity relationships (SAR). For instance, by coupling this compound with various (hetero)aryl halides, researchers can rapidly generate libraries of novel compounds for biological screening.[1][9] This approach has been instrumental in the development of novel kinase inhibitors, particularly targeting pathways like PI3K, which are frequently dysregulated in cancer.[2][9]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 6-Aryl-Imidazo[1,2-a]pyridine Derivative
This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction, which serves as a foundational method for library generation in drug discovery.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (Ar-Br) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) supply.
Methodology:
-
Reaction Setup (Self-Validation Checkpoint 1):
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the selected aryl bromide, and sodium carbonate.
-
The use of an inert atmosphere is critical. Purge the flask with argon or nitrogen for 5-10 minutes. This prevents the oxidation and deactivation of the Pd(0) catalyst, a common failure point in cross-coupling reactions. The visual integrity of the catalyst (typically a yellow powder) should be maintained.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add DME and water in a 2:1 ratio to dissolve the reactants. The biphasic solvent system is crucial; the base is soluble in the aqueous phase, while the organic reactants and catalyst reside primarily in the organic phase, facilitating the reaction at the interface.[10]
-
-
Reaction Execution (Self-Validation Checkpoint 2):
-
Fit the flask with a condenser and heat the mixture to 75-85°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the limiting starting material (the boronic acid) and the appearance of a new, less polar spot (the product). The reaction is typically complete within 3-6 hours.[10]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine. This step removes residual water and inorganic salts.
-
-
Drying and Isolation (Self-Validation Checkpoint 3):
-
Dry the combined organic phase over anhydrous magnesium sulfate. The drying agent should be free-flowing, not clumped, indicating sufficient drying.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 6-aryl-imidazo[1,2-a]pyridine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, validating the success of the synthesis.
-
Conclusion
This compound is more than a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its stability, reactivity, and versatility in the Suzuki-Miyaura coupling reaction provide researchers with a reliable and efficient method to synthesize novel molecular entities.[1][3] As the demand for targeted therapeutics continues to grow, the strategic application of such well-defined building blocks will remain fundamental to the discovery of the next generation of medicines.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 913835-63-9 [chemicalbook.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Imidazo[1,2-a]pyridine-6-boronic acid in Organic Solvents
Foreword: Navigating the Synthesis Frontier
Imidazo[1,2-a]pyridine-6-boronic acid stands as a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1] Its rigid, nitrogen-rich heterocyclic core, combined with the versatile boronic acid moiety, makes it an indispensable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the development of novel therapeutics, including targeted cancer therapies.[1] However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, parameter: its solubility. The choice of solvent can dictate reaction kinetics, yield, and purification efficiency. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, empowering researchers to optimize its use in their synthetic endeavors. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational principles from related compounds and provides a robust experimental framework for its empirical determination.
The Molecular Logic of Solubility: A Physicochemical Perspective
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Understanding these factors is crucial for making informed decisions in the laboratory.
1.1. The Imidazopyridine Core: A Polar Heterocycle
The fused imidazole and pyridine rings create an electron-rich aromatic system. The presence of two nitrogen atoms introduces polarity and the capacity for hydrogen bonding, which typically enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.[2] Generally, imidazopyridine derivatives are known to be dissolvable in many organic solvents while being relatively insoluble in water at standard temperatures.[] The extended π-conjugated system also contributes to its solid-state properties, influencing the energy required to break the crystal lattice for dissolution.[4]
1.2. The Boronic Acid Moiety: A Deceptive Functional Group
Boronic acids are Lewis acids and can act as hydrogen bond donors. This functionality would suggest good solubility in polar, protic solvents. However, boronic acids have a strong propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents.[5] This transformation from a polar acid to a less polar anhydride can significantly alter solubility and complicate its measurement.[5]
1.3. Predicting Solubility Trends
Based on the structure, we can anticipate the following general solubility trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to be good solvents due to their ability to disrupt the crystal lattice and engage in dipole-dipole interactions. DMSO is often a good solvent for heterocyclic compounds.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Should be effective solvents due to their ability to form hydrogen bonds with both the boronic acid group and the nitrogen atoms of the imidazopyridine core.
-
Ethers (e.g., THF, Dioxane): Moderate solubility is expected. Phenylboronic acid, a related compound, shows high solubility in ethers.[5] Dioxane has been used as a solvent for reactions involving this compound.[6]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is anticipated. While phenylboronic acid has moderate solubility in chloroform, the polar imidazopyridine core may limit solubility in less polar chlorinated solvents.[5]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected. The high polarity of the molecule makes it incompatible with nonpolar environments.
The table below summarizes the key physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇BN₂O₂ | --INVALID-LINK--[7] |
| Molecular Weight | 161.96 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white to yellow-brown powder | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 57.76 Ų | --INVALID-LINK--[7] |
| XLogP3 | -0.9859 | --INVALID-LINK--[7] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published quantitative data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids as it minimizes the impact of the slow kinetics that can affect traditional equilibrium methods.[5][8]
2.1. Principle of the Dynamic Method
A suspension of the solute in the solvent at a known composition is heated at a controlled rate. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature. By repeating this process for various compositions, a solubility curve can be constructed.
2.2. Experimental Workflow Diagram
Caption: Workflow for Dynamic Solubility Determination.
2.3. Detailed Step-by-Step Methodology
-
Preparation of Slurry:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg, with an accuracy of ±0.1 mg) into a small, sealable glass vial.
-
Add a small magnetic stir bar to the vial.
-
Using a calibrated micropipette, add a precise volume of the desired organic solvent (e.g., 0.5 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation during heating.
-
-
Solubility Measurement:
-
Place the sealed vial in a programmable heating block or an oil bath equipped with a magnetic stirrer and a calibrated digital thermometer.
-
Begin stirring at a constant rate to ensure the suspension is homogenous.
-
Start heating the sample at a slow, linear rate (e.g., 0.1-0.5 °C/min). A slow heating rate is critical for accuracy.[8]
-
Continuously monitor the solution. The disappearance of turbidity can be observed visually against a dark background with good lighting or measured more accurately using a turbidity probe or a laser scattering system.[5]
-
Record the temperature at the exact moment the last solid particle dissolves and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.
-
-
Data Analysis and Curve Construction:
-
Calculate the concentration of the prepared slurry (in mg/mL or mol/L).
-
Repeat steps 1 and 2 with different solute-to-solvent ratios to obtain solubility temperatures at various concentrations.
-
Plot the concentration (y-axis) against the corresponding dissolution temperature (x-axis) to generate the solubility curve for that specific solvent.
-
2.4. Causality and Self-Validation in the Protocol
-
Why a sealed vial? To prevent solvent loss at elevated temperatures, which would erroneously increase the concentration and lead to an inaccurate dissolution temperature.
-
Why constant stirring? To maintain a uniform suspension and ensure that the dissolution equilibrium is reached throughout the bulk of the solution, preventing localized supersaturation.
-
Why a slow heating rate? To ensure that the system remains close to thermal equilibrium. A rapid temperature increase can cause the measured dissolution temperature to overshoot the true equilibrium temperature.
-
Self-Validation: Repeating the measurement for a given concentration point (e.g., three times) and ensuring the measured T_clear is within a narrow range (e.g., ±0.5 °C) validates the precision of the technique. Comparing results obtained by visual inspection with those from an instrumental probe can validate the accuracy of the observation.
Factors Influencing Experimental Outcomes
Several factors beyond simple solvent polarity can influence the measured solubility. A senior scientist must account for these to ensure data is reliable and reproducible.
Caption: Key Factors Influencing Solubility Measurements.
-
Purity of the Solute: Impurities can either increase or decrease the apparent solubility. Always use a well-characterized, high-purity sample.
-
Boroxine Formation: The presence of the boroxine anhydride will lead to different solubility behavior. It is advisable to use fresh material or material that has been stored under anhydrous conditions. The esterification of the boronic acid to its pinacol ester, for instance, creates a more stable compound that is easier to handle and generally has better solubility in organic solvents.[5]
-
Solvent Water Content: Trace amounts of water in organic solvents can hydrolyze boroxines back to the boronic acid or otherwise influence solubility through hydrogen bonding. Using anhydrous solvents is recommended for baseline measurements.
-
Temperature: Solubility is almost always temperature-dependent. For synthetic applications, determining solubility at the intended reaction temperature is most relevant.
Conclusion and Recommendations
A comprehensive understanding of the solubility of this compound is essential for its effective use in research and development. While a definitive, universal solubility chart is not presently available, this guide establishes the core principles governing its dissolution and provides a robust, field-tested protocol for its determination.
For drug development professionals, it is recommended to perform a solubility screen in a panel of common pharmaceutical solvents (e.g., DMSO, Ethanol, THF, Acetonitrile) using the dynamic method outlined herein. This will provide the critical data needed for reaction optimization, purification strategy development, and formulation studies. By grounding experimental work in a solid understanding of the underlying physicochemical principles, researchers can navigate the challenges posed by this versatile and valuable synthetic building block.
References
The Versatile Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key pharmacophore in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[2][4] Its synthetic accessibility and the ability to introduce diverse substituents at various positions have made it a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and key experimental evaluation techniques.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms.[5][6][7]
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway , a central regulator of cell growth and metabolism, is a frequent target.[5][6][8] For instance, certain derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[5]
Another key strategy employed by these compounds is the inhibition of protein kinases , such as Nek2, which are often overexpressed in tumors and play a role in cell cycle progression.[9] Furthermore, some derivatives act as covalent inhibitors , forming irreversible bonds with their target proteins, such as KRAS G12C, a notorious oncogene.[10] The induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases is another hallmark of their anticancer effects.[6][11] Some hybrids of imidazo[1,2-a]pyridine with other heterocyclic moieties like oxadiazole have been shown to inhibit tubulin polymerization, a validated anticancer strategy.[12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Substitution at C2 and C3: The introduction of aryl or heteroaryl groups at the C2 and C3 positions is a common strategy to enhance anticancer activity. The electronic properties and steric bulk of these substituents play a crucial role in target binding.
-
Side Chains: The addition of specific side chains, such as S-alkyl/aryl moieties, has been shown to confer antiproliferative activity against various tumor cell lines.[11]
-
Hybrid Molecules: The creation of hybrid molecules, for instance by linking the imidazo[1,2-a]pyridine scaffold to other pharmacophores like oxadiazoles, can lead to compounds with enhanced potency and potentially novel mechanisms of action.[12]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [5] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [5] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [7] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6] |
| Compound 28e | MGC-803 (Gastric Cancer) | 0.038 | [9] |
| Compound 6d | A549 (Lung Cancer) | 2.8 | [12] |
Antimicrobial and Antifungal Activities
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in combating infectious diseases caused by bacteria and fungi.[13][14][15]
Antibacterial and Antifungal Mechanisms
The precise mechanisms of action for the antimicrobial and antifungal effects of imidazo[1,2-a]pyridines are still under investigation for many derivatives. However, proposed mechanisms include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication. Some derivatives have shown potent activity against multi-drug resistant bacterial strains.[13]
SAR in Antimicrobial Derivatives
Structure-activity relationship studies have revealed that the antimicrobial spectrum and potency can be modulated by varying the substituents on the imidazo[1,2-a]pyridine ring. For example, the introduction of chalcone moieties has been shown to yield compounds with good activity against both Gram-positive and Gram-negative bacteria.[15]
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been identified as potent antiviral agents, particularly against herpesviruses and human cytomegalovirus (HCMV).[16][17][18][19]
Targeting Viral Replication
The antiviral activity of these compounds is often attributed to the inhibition of viral replication processes. The specific molecular targets can vary depending on the virus. For instance, some derivatives have shown high therapeutic indices against HCMV, suggesting a selective inhibition of viral-specific processes.[17]
SAR for Antiviral Potency
SAR studies have indicated that modifications at the C3 position with thioether side chains can significantly enhance antiviral activity.[16][17] The hydrophobicity of the molecule, as indicated by its logP value, has also been identified as a critical factor for antiviral efficacy.[16]
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[20][21][22][23]
Modulation of Inflammatory Pathways
The anti-inflammatory activity of these compounds is often mediated through the suppression of key pro-inflammatory signaling pathways. A notable mechanism is the inhibition of the NF-κB and STAT3 signaling pathways .[20] By suppressing these pathways, imidazo[1,2-a]pyridine derivatives can reduce the expression of pro-inflammatory mediators such as iNOS and COX-2.[20][23]
Neuroprotective and Other CNS Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating neurological disorders.
Targeting β-Amyloid Plaques and Neurosteroidogenesis
Certain derivatives have been developed as ligands for detecting β-amyloid plaques , which are a hallmark of Alzheimer's disease.[24] These compounds show good binding affinity to Aβ aggregates, suggesting their potential as diagnostic agents.[24] Additionally, some 2-phenyl-imidazo[1,2-a]pyridine derivatives act as potent agonists at peripheral benzodiazepine receptors, stimulating the synthesis of neurosteroids, which have been shown to have anticonflict effects.[25]
Glioblastoma Stem Cell Inhibition
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of aldehyde dehydrogenase, an enzyme overexpressed in glioblastoma stem cells.[26] This offers a novel therapeutic strategy to target the aggressive and recurrent nature of this deadly brain tumor.[26]
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise as antitubercular agents, with some exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[27][28][29]
Mechanism of Action
A key target for some antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the electron transport chain, which is essential for energy production in M. tuberculosis.[29] By inhibiting this target, these compounds disrupt the bacterium's ability to generate ATP, leading to cell death.
SAR for Antitubercular Activity
SAR studies have shown that imidazo[1,2-a]pyridine-3-carboxamides with bulky and lipophilic biaryl ethers exhibit potent activity in the nanomolar range.[27]
Experimental Protocols: A General Workflow
The discovery and development of biologically active imidazo[1,2-a]pyridine derivatives typically follow a structured workflow encompassing synthesis, in vitro screening, and mechanistic studies.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a broad range of biological activities. Its synthetic tractability and the potential for diverse functionalization continue to make it an attractive target for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-a]pyridine derivatives holds great promise for the discovery of new and effective treatments for a multitude of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 23. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 28. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imidazo[1,2-a]pyridine-6-boronic acid in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure and unique electronic properties make it a versatile scaffold for the development of therapeutic agents with a wide range of biological activities.[2] Notable examples of commercial drugs featuring this core include Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[1][3] The ability to functionalize this core at various positions is crucial for modulating the pharmacological profile of drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis.[4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4] The reaction's success is attributed to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
This guide provides a detailed technical overview and field-proven protocols for the application of Imidazo[1,2-a]pyridine-6-boronic acid in Suzuki-Miyaura coupling reactions, a key transformation for accessing novel 6-substituted imidazo[1,2-a]pyridine derivatives.
Properties and Handling of this compound
This compound is a solid material that requires careful handling and storage to maintain its reactivity. Like many heteroaromatic boronic acids, it can be susceptible to protodeboronation, a decomposition pathway where the boronic acid moiety is replaced by a hydrogen atom. This process is often accelerated by the presence of water, strong bases, and elevated temperatures.
Key Stability Considerations:
-
Protodeboronation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can influence the stability of the boronic acid group. To minimize protodeboronation, it is advisable to use the mildest possible reaction conditions and consider anhydrous solvents.[6]
-
Storage: The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.[3]
-
Handling: When weighing and handling the reagent, minimize its exposure to air and moisture.
To enhance stability and improve reaction outcomes, especially in challenging couplings, consider converting the boronic acid to a more robust derivative, such as a pinacol ester (BPin), MIDA (N-methyliminodiacetic acid) ester, or a trifluoroborate salt.[7]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Their Roles
| Reagent | Role | Typical Amount (equiv.) |
| Aryl/Heteroaryl Halide | Electrophilic coupling partner | 1.0 |
| This compound | Nucleophilic coupling partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) | Facilitates the catalytic cycle | 0.5 - 5 mol% |
| Ligand (e.g., PPh₃, XPhos, SPhos) | Stabilizes and activates the Pd center | 1 - 10 mol% |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates the boronic acid for transmetalation | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O, DMF, Toluene) | Reaction medium | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe. The concentration should be between 0.1 and 0.2 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted imidazo[1,2-a]pyridine.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Reaction Optimization: A Deeper Dive
The success of a Suzuki-Miyaura coupling, particularly with heteroaromatic substrates, often hinges on the careful selection of reaction parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a versatile catalyst, modern, more active catalyst systems often provide superior results, especially for challenging couplings.
-
Palladium Precatalysts: Air- and moisture-stable precatalysts like Pd₂(dba)₃ or palladacycles are often preferred in industrial settings.[8]
-
Ligands: Electron-rich and bulky phosphine ligands such as XPhos and SPhos can significantly enhance the rate of oxidative addition, a key step in the catalytic cycle, especially with less reactive aryl chlorides.[9] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[4]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[10]
-
Mild Bases: For substrates prone to decomposition, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are recommended.[10]
-
Stronger Bases: For less reactive coupling partners, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to achieve a reasonable reaction rate.
Solvent Systems
The choice of solvent can influence reaction rates and suppress side reactions.
-
Biphasic Systems: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base.[4]
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, switching to anhydrous conditions with a soluble base can be beneficial.[6]
Temperature
The reaction is typically heated to between 80 and 110 °C. For highly reactive substrates, the reaction may proceed at lower temperatures, while less reactive partners might require higher temperatures. Microwave irradiation can also be employed to accelerate the reaction.[11]
Optimization Summary Table
| Parameter | Options | Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Use air-stable precatalysts for reproducibility. |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands are often superior for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH | Choice depends on substrate stability and reactivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Anhydrous conditions can mitigate protodeboronation. |
| Temperature | Room Temp to 150 °C (Microwave) | Higher temperatures can increase reaction rate but may also promote side reactions. |
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. The exact mechanism of this step is complex and still a subject of research.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more robust precatalyst.- Ensure thorough degassing of all solvents.- Verify the purity of starting materials.- Screen different bases and solvent systems. |
| Protodeboronation | - Strong base- Presence of water- High temperature | - Use a milder base (e.g., KF, K₂CO₃).- Switch to anhydrous conditions.- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Ensure rigorous degassing.- Use a Pd(0) source directly. |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources | - Use anhydrous solvents and reagents. |
References
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 7. youtube.com [youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Imidazo[1,2-a]pyridine-6-boronic Acid in Modern Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often referred to as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.[2][3] The unique electronic properties and hydrogen bonding capabilities of the nitrogen atoms within the fused ring system further contribute to its versatility as a pharmacophore.[4] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) underscore the therapeutic relevance of this scaffold.[2] Consequently, the development of synthetic methodologies to functionalize the imidazo[1,2-a]pyridine core is of paramount importance for the generation of novel therapeutic agents.
Imidazo[1,2-a]pyridine-6-boronic acid has emerged as a key building block in this endeavor. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine ring. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates and optimizing their pharmacological profiles.[6][7]
This guide provides a detailed overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide a detailed protocol for its application in Suzuki-Miyaura coupling, and discuss the characterization of the resulting products.
Core Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent and selective kinase inhibitors.
For instance, derivatives of this scaffold have shown significant inhibitory activity against Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival.[8][9] The aberrant activation of the PI3K pathway is a common feature in many cancers. By utilizing this compound, researchers can systematically introduce various substituents at the 6-position to probe the binding pocket of the target kinase and enhance potency and selectivity.[6]
Workflow for Kinase Inhibitor Synthesis
The general workflow for the synthesis of kinase inhibitors using this compound involves a convergent synthesis strategy. This typically entails the synthesis of a halogenated coupling partner, which is then coupled with the boronic acid in the final or penultimate step.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. The conditions are based on established procedures for similar heterocyclic systems and can be optimized for specific substrates.[10]
Rationale for Reagent Selection
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings involving heteroaromatic compounds.[10] Alternatively, a combination of Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand like triphenylphosphine (PPh₃) can be used. The choice of catalyst and ligand can influence reaction efficiency and should be screened for optimal performance.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a common and effective base for this purpose.[6] The use of an aqueous solution of the base is often beneficial.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A common system is a mixture of 1,4-dioxane and water.[6][10]
-
Reaction Conditions: Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes. If microwave equipment is not available, conventional heating can be used, though longer reaction times will be necessary.
Experimental Procedure
-
Reaction Setup: To a microwave-safe reaction vial, add this compound (1.0 eq), the aryl halide (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reaction:
-
Microwave Conditions: Place the vial in a microwave reactor and heat to 120-140°C for 15-30 minutes.
-
Conventional Heating: If using conventional heating, place the vial in a preheated oil bath at 100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-imidazo[1,2-a]pyridine derivative.
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Efficient for C-C bond formation with heteroaromatics. |
| Base | K₂CO₃ (2 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Dissolves both organic and inorganic reagents. |
| Temperature | 120-140 °C (Microwave) | Accelerates the reaction rate. |
| Time | 15-30 min (Microwave) | Shorter reaction times reduce byproduct formation. |
Characterization of the Final Product
The structure and purity of the synthesized 6-aryl-imidazo[1,2-a]pyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of diverse libraries of 6-substituted imidazo[1,2-a]pyridine derivatives. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to facilitate the use of this important reagent in the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of the biological roles of various kinases continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ul.netd.ac.za [ul.netd.ac.za]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Utilization of Imidazo[1,2-a]pyridine-6-boronic Acid in Modern Synthesis
Document ID: AN-IPBA-2025-12
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This bicyclic nitrogen heterocycle is a cornerstone in the development of treatments for a range of diseases, including cancer, microbial infections, and neurological disorders.[4][5] Imidazo[1,2-a]pyridine-6-boronic acid has emerged as a critical synthetic intermediate, enabling the strategic functionalization of the 6-position of the core structure. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for forming carbon-carbon bonds.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven protocols, and mechanistic insights for effectively utilizing this powerful building block in the synthesis of novel molecular entities.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application. This compound is a stable, solid material, but like many boronic acids, requires careful handling to ensure its integrity and reactivity.
Table 1: Physicochemical Properties and Handling
| Property | Value | Source(s) |
| CAS Number | 913835-63-9 | [6][8] |
| Molecular Formula | C₇H₇BN₂O₂ | [6] |
| Molecular Weight | 161.95 g/mol | |
| Appearance | White to off-white or yellow-brown solid/powder | [6] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [6] |
| Safety Information | GHS07 (Warning), H317 (May cause an allergic skin reaction) |
Expert Insight on Handling: The boronic acid functional group is susceptible to degradation pathways, most notably protodeboronation, especially in the presence of moisture and certain reaction conditions.[9] It is imperative to store the reagent in a desiccator and handle it under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible to maximize reproducibility in coupling reactions. For particularly sensitive applications or to circumvent protodeboronation issues, conversion to its corresponding pinacol ester is a highly recommended strategy.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely practiced method for incorporating the imidazo[1,2-a]pyridine-6-yl moiety onto a diverse range of molecular scaffolds.[11] Its prevalence is due to the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of coupling partners.[7][12]
Mechanistic Overview
A foundational understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting. The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13]
Causality in Heteroaromatic Coupling: When using this compound, two specific challenges must be considered:
-
Protodeboronation: The C-B bond can be cleaved by protic sources, leading to the formation of the undesired unsubstituted imidazo[1,2-a]pyridine. This is often exacerbated by prolonged reaction times or excessive water content.[9]
-
Catalyst Inhibition: The Lewis-basic nitrogen atoms in the imidazopyridine ring can coordinate to the palladium center, leading to catalyst deactivation. This is analogous to the well-documented "2-pyridyl problem."[14][15] The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) is a proven strategy to mitigate this effect by sterically shielding the palladium center and promoting the desired reductive elimination step.[14]
Validated Protocol: Synthesis of 6-Aryl-imidazo[1,2-a]pyridines
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Table 2: Reagent Guide for Suzuki-Miyaura Coupling
| Component | Role | Recommended Starting Point | Equivalents |
| Aryl/Heteroaryl Halide (e.g., Bromide) | Electrophile | Substrate of interest | 1.0 |
| This compound | Nucleophile | Reagent | 1.2 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂ | 1-5 mol% |
| Ligand (if needed) | Stabilizer/Accelerator | SPhos, XPhos, PPh₃ | 2-10 mol% |
| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Reaction Medium | 1,4-Dioxane/H₂O (e.g., 4:1), DMF, Toluene | ~0.1 M |
Step-by-Step Experimental Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv.).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. Oven-dried glassware minimizes adsorbed water, reducing the risk of protodeboronation.[16]
-
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction mixture should be purged with the inert gas for an additional 10-15 minutes.
-
Rationale: Solvents absorb atmospheric oxygen, which can degrade the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for consistent results.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted protocols, heating to 100-150 °C for 10-30 minutes is a common starting point.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyridine product.
Optimization Strategies & Troubleshooting
Even with a robust protocol, challenges can arise. The following table outlines common issues and evidence-based solutions.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently reactive halide (Cl < Br < I).3. Catalyst inhibition by substrate. | 1. Use a modern Buchwald precatalyst which forms the active Pd(0) species reliably.[13]2. For aryl chlorides, use stronger electron-donating ligands (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).[14]3. Increase catalyst/ligand loading or switch to a bulkier ligand. |
| Significant Protodeboronation | 1. Presence of water or other protic sources.2. Base-mediated decomposition. | 1. Use rigorously anhydrous solvents. Consider switching to a boronate ester (e.g., pinacol ester) which is more stable.[16]2. Switch to a non-aqueous base like potassium trimethylsilanolate (TMSOK).[16] |
| Formation of Homocoupled Products | 1. Catalyst degradation.2. Side reactions of the boronic acid. | 1. Use a more stable ligand or lower the reaction temperature.2. Ensure a slow, controlled addition of the boronic acid or use a slight excess (1.1-1.2 equiv.) instead of a large excess. |
Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound is demonstrated by its application in synthesizing molecules that modulate key biological targets. The 6-position is a common vector for introducing pharmacophores that can interact with specific pockets in enzyme active sites, particularly kinases.
This intermediate has been instrumental in the development of potent and selective inhibitors for a variety of protein kinases implicated in cancer and other diseases:
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core serves as an effective scaffold for ATP-competitive inhibitors. Functionalization at the 6-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity against targets like PI3K/mTOR, IGF-1R, PDGFR, Nek2, and Aurora kinases.[17][18][19][20][21][22]
-
Antituberculosis Agents: Derivatives have shown significant potency against Mycobacterium tuberculosis, including multidrug-resistant strains.[4]
-
Anticancer Agents: Novel 6-substituted derivatives have demonstrated significant activity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[20][23]
Conclusion
This compound is a high-value, versatile synthetic intermediate that provides a reliable and strategic entry point for functionalizing a medicinally important scaffold. Through the robust Suzuki-Miyaura cross-coupling reaction, researchers can efficiently generate diverse libraries of novel compounds for biological screening. By understanding the underlying reaction mechanism, applying validated protocols, and employing rational troubleshooting strategies, scientists can effectively harness the power of this building block to accelerate the discovery and development of next-generation therapeutic agents.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. angenechemical.com [angenechemical.com]
- 11. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cross-Coupling Reactions with Imidazo[1,2-a]pyridine-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties contribute to a wide range of biological activities, making it a cornerstone in the development of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The ability to functionalize this core structure through cross-coupling reactions is paramount for creating diverse molecular libraries and optimizing drug candidates. Imidazo[1,2-a]pyridine-6-boronic acid and its esters have emerged as critical building blocks for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][6]
This guide provides an in-depth exploration of cross-coupling protocols utilizing this compound, with a focus on the widely employed Suzuki-Miyaura coupling. It offers detailed experimental procedures, discusses the rationale behind the choice of reagents and conditions, and presents troubleshooting strategies to overcome common challenges.
Properties and Handling of this compound
Boronic acids, while versatile, can be susceptible to decomposition, particularly protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[7][8] The stability of heteroaryl boronic acids, including this compound, can be influenced by factors such as exposure to air, moisture, and heat.[9]
Best Practices for Storage and Handling:
-
Storage: Store this compound and its derivatives under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation.[9]
-
Stability Enhancement: For long-term storage or for particularly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[9][10] These derivatives often exhibit improved stability and can be used directly in coupling reactions or readily converted back to the boronic acid.[11][12]
-
Handling: When weighing and dispensing, minimize exposure to the atmosphere. Handle the reagent quickly and in a controlled environment, such as a glovebox or under a stream of inert gas.
Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[13] It is a robust and highly utilized method for constructing biaryl and heteroaryl-aryl structures.[14][15]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.
| Parameter | Options and Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Palladacycles (e.g., G3 series) | The choice of palladium source is critical. Pre-formed, air- and moisture-stable precatalysts, such as Buchwald palladacycles, often offer improved reproducibility and are effective at low catalyst loadings.[7] For challenging couplings, these advanced catalysts can be essential. |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. Sterically hindered and electron-rich phosphine ligands are often effective for heteroaryl couplings, as they promote oxidative addition and reductive elimination.[5][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base is required to activate the boronic acid for transmetalation.[17] The choice of base can significantly impact the reaction rate and yield, with stronger bases like K₃PO₄ or Cs₂CO₃ often being more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/water, DMF, Toluene, THF | The solvent system must be able to dissolve all reaction components. Degassed solvents are crucial to prevent oxidation of the palladium catalyst. For highly polar substrates, solvent screening may be necessary.[9][18] |
| Temperature | Room temperature to elevated temperatures (e.g., 80-150 °C) | The reaction temperature depends on the reactivity of the coupling partners. Microwave-assisted heating can often accelerate the reaction and improve yields.[1][5][19] |
Detailed Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with a variety of aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound or its pinacol ester (1.0 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound (or its ester), palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[5]
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl bromide, this compound (or its ester), palladium catalyst, ligand (if used), and base.
-
Seal the vessel and add the degassed solvent.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Other Relevant Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions can also be employed to functionalize the imidazo[1,2-a]pyridine core.
-
Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between an aryl halide and an alkene.[1][19] It has been successfully applied to the functionalization of imidazo[1,2-a]pyridine derivatives, often under microwave-assisted conditions.[1][19]
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to alkynylated imidazo[1,2-a]pyridines.[20][21][22][23][24]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[25][26][27][28][29] It is a key reaction for introducing amino groups onto the imidazo[1,2-a]pyridine scaffold.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol.[30][31][32][33][34] It offers an alternative to the Buchwald-Hartwig amination for C-N bond formation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor solubility of reagents, low reaction temperature. | Use a fresh batch of catalyst, screen different bases and solvents, increase the reaction temperature or consider microwave heating.[9] |
| Protodeboronation | Presence of water or acid, prolonged reaction time, high temperature. | Use anhydrous solvents, ensure the base is thoroughly dried, minimize reaction time, and consider using a more stable boronic acid derivative like a pinacol or MIDA ester.[18] |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the reaction mixture and solvents, optimize the catalyst loading. |
| Formation of Side Products | Incorrect reaction conditions, competing reaction pathways. | Re-optimize reaction parameters (catalyst, ligand, base, solvent, temperature), consider a different cross-coupling strategy if necessary. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the principles of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is essential for its effective utilization. By carefully selecting the reaction parameters and employing robust experimental protocols, researchers can successfully functionalize the imidazo[1,2-a]pyridine core and accelerate the development of new chemical entities.
References
- 1. BJOC - Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction [beilstein-journals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction [beilstein-journals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. researchgate.net [researchgate.net]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. research.rug.nl [research.rug.nl]
- 30. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 32. Chan-Lam Coupling [organic-chemistry.org]
- 33. thieme-connect.de [thieme-connect.de]
- 34. researchgate.net [researchgate.net]
The Strategic Role of Imidazo[1,2-a]pyridine-6-boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2][3] This bicyclic system is a key structural component in numerous therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, and antiviral agents.[1][2][3] In the realm of oncology, the imidazo[1,2-a]pyridine scaffold has gained significant traction as a privileged structure for the design of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecule inhibitors targeting specific kinases is a cornerstone of modern cancer therapy.
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount to achieving high potency and selectivity for the target kinase. Imidazo[1,2-a]pyridine-6-boronic acid has emerged as a critical building block in this endeavor, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the facile introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine core, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of its synthetic utility, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and present case studies of its application in the synthesis of potent kinase inhibitors targeting critical cancer-related pathways such as PI3K/mTOR and Aurora kinases.
Synthetic Utility of this compound: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The mild reaction conditions, commercial availability of a diverse range of boronic acids, and tolerance of a wide variety of functional groups make it an indispensable tool in modern drug discovery.[1]
In the context of kinase inhibitor synthesis, this compound serves as the organoboron coupling partner, enabling the introduction of the imidazo[1,2-a]pyridine scaffold into the target molecule. The general workflow for the synthesis of a kinase inhibitor using this building block is depicted below.
Caption: Synthetic workflow for kinase inhibitors.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The choice of catalyst, base, and solvent is crucial for achieving high yields and purity of the desired product.
Caption: Suzuki-Miyaura catalytic cycle.
Application in the Synthesis of PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for drug development.[6][7] Several potent and selective PI3K inhibitors incorporating the imidazo[1,2-a]pyridine scaffold have been reported. A recent study detailed the design and synthesis of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as highly potent PI3Kα inhibitors.[6]
The synthesis of these compounds relies on a crucial Suzuki-Miyaura coupling step between a 6-substituted quinazoline intermediate and an imidazo[1,2-a]pyridine boronic acid derivative.[6] While the publication uses a 2-aminopyridine-5-boronic acid pinacol ester to construct the imidazo[1,2-a]pyridine ring post-coupling, a more direct approach for SAR exploration at other positions would involve the use of pre-formed this compound.
Representative Protocol: Synthesis of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative
This protocol is a representative procedure adapted from the literature for the Suzuki-Miyaura coupling of a halo-quinazoline with this compound.[6][8]
Materials:
-
6-Bromo-4-(substituted)-quinazoline
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-4-(substituted)-quinazoline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
Characterization:
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 13k | PI3Kα | 1.94 | [6] |
| MBM-55 | Nek2 | 1.0 | [9] |
| Compound 27 | SIK1 | <1 | [10] |
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[11] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent Aurora kinase inhibitors.[11] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives were designed as dual inhibitors of Aurora kinase and ROR1.[12]
The synthetic strategy for these compounds also hinges on a Suzuki-Miyaura cross-coupling reaction to link the imidazo[1,2-a]pyridine moiety to the quinazolinone core.
Representative Protocol: Synthesis of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one Derivative
This protocol is a representative procedure for the synthesis of an Aurora kinase inhibitor core.
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, dissolve 6-iodoquinazolin-4(3H)-one (1.0 eq) and this compound (1.5 eq) in a mixture of DME and water.
-
Add sodium carbonate (2.5 eq).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one.
| Compound ID | Target Kinase | IC₅₀ (nM) against HeLa cells | Reference |
| 12d | Aurora A/B | 2.4 | [12] |
| 12f | Aurora A/B | 3.1 | [12] |
Conclusion and Future Perspectives
This compound is a cornerstone building block for the synthesis of a diverse range of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and flexible method for the construction of complex molecules with potent and selective biological activity. The protocols outlined in this guide, derived from established literature, offer a solid foundation for researchers in drug discovery to leverage this valuable reagent in the development of next-generation targeted cancer therapies. Future work in this area will likely focus on the development of novel catalysts to further expand the scope and efficiency of these coupling reactions, as well as the exploration of new kinase targets for imidazo[1,2-a]pyridine-based inhibitors.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Ring at the C6 Position
Introduction: The Privileged Scaffold and the Strategic Importance of C6 Functionalization
The Imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and anxiolytic agents.[1][3] Marketed drugs such as Zolpidem, Alpidem, and Minodronic acid feature this heterocyclic system, underscoring its therapeutic significance.[2][3][4]
While functionalization at various positions of the Imidazo[1,2-a]pyridine ring has been explored, the strategic modification at the C6 position offers a powerful avenue for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[5] This position is often pivotal in establishing key interactions within target binding sites and influencing metabolic stability. This guide provides an in-depth exploration of established and innovative methodologies for the selective functionalization of the C6 position, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Ring
The reactivity of the Imidazo[1,2-a]pyridine ring is dictated by the interplay of the electron-rich imidazole moiety and the electron-deficient pyridine ring. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack.[1] However, with appropriate strategies, including the use of directing groups or specific catalytic systems, selective functionalization at other positions, including C6, can be achieved with high efficiency.
Part 1: Halogenation at the C6 Position - A Gateway to Further Diversification
Halogenated Imidazo[1,2-a]pyridines, particularly at the C6 position, are versatile intermediates for the synthesis of more complex derivatives through cross-coupling reactions.
Protocol 1: Direct C6-Bromination using N-Bromosuccinimide (NBS)
This protocol outlines a common method for the regioselective bromination of the Imidazo[1,2-a]pyridine core at the C6 position.
Workflow for C6-Bromination
Caption: Step-by-step workflow for the C6-bromination of Imidazo[1,2-a]pyridines.
Materials:
-
Substituted Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting Imidazo[1,2-a]pyridine (1.0 mmol) in CHCl₃ or DMF (10 mL) at 0 °C, add NBS (1.1 mmol) in portions over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (15 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired C6-bromo-Imidazo[1,2-a]pyridine.
Expert Insights & Causality:
-
The choice of solvent can influence the regioselectivity. DMF can facilitate the reaction for less reactive substrates.
-
Portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction and minimize the formation of di-halogenated byproducts.
-
Aqueous Na₂S₂O₃ is used to quench any unreacted bromine and NBS.
Troubleshooting:
-
Low Yield: Ensure the NBS is of high purity and the reaction is protected from light. Consider increasing the reaction time or temperature slightly for unreactive substrates.
-
Formation of multiple products: Over-bromination can occur. Use of stoichiometric amounts of NBS is crucial. Purification by chromatography should separate the desired mono-brominated product.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
The introduction of a halogen at the C6 position opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling is a particularly powerful tool in this context.
Protocol 2: Suzuki-Miyaura Coupling for C6-Arylation
This protocol details the synthesis of C6-aryl-Imidazo[1,2-a]pyridines from their C6-bromo precursors.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling at the C6 position.
Materials:
-
C6-Bromo-Imidazo[1,2-a]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the C6-bromo-Imidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 6-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C6-aryl-Imidazo[1,2-a]pyridine.
Expert Insights & Causality:
-
The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, other catalysts such as Pd(dppf)Cl₂ may be more effective.
-
The base is crucial for the transmetalation step in the catalytic cycle. Other bases like Cs₂CO₃ or Na₂CO₃ can also be used.
-
Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Troubleshooting:
-
No reaction or low conversion: Ensure the palladium catalyst is active. The boronic acid should be of good quality, as they can decompose on storage. Consider using a different solvent system or a more active catalyst.
-
Homo-coupling of the boronic acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
Part 3: Direct C-H Arylation at the C6 Position
Recent advances in catalysis have enabled the direct C-H functionalization of heterocycles, bypassing the need for pre-functionalization with a halogen. This approach offers a more atom-economical and step-efficient route to C6-arylated Imidazo[1,2-a]pyridines.
Protocol 3: Palladium-Catalyzed Direct C6-Arylation
This protocol describes a method for the direct arylation of the Imidazo[1,2-a]pyridine C6-H bond with aryl bromides.
Materials:
-
Substituted Imidazo[1,2-a]pyridine
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
Procedure:
-
To an oven-dried Schlenk tube, add the Imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Expert Insights & Causality:
-
The choice of ligand is critical for the success of direct C-H arylation reactions. Electron-rich and bulky phosphine ligands often give better results.
-
A high reaction temperature is typically required to facilitate the C-H activation step.
-
The base plays a key role in the catalytic cycle, often participating in the C-H bond cleavage step.
Troubleshooting:
-
Regioselectivity issues: While C6 is often favored for certain substrates, functionalization at other positions can occur. Careful optimization of the ligand and reaction conditions is necessary to achieve high regioselectivity.
-
Decomposition of starting material: The high temperatures required can sometimes lead to degradation. Screening different solvents and lowering the temperature with a more active catalyst system might be necessary.
Data Summary Table
| Functionalization Method | Position | Key Reagents/Catalyst | Typical Conditions | Yield Range | Reference |
| Bromination | C6 | N-Bromosuccinimide (NBS) | CHCl₃ or DMF, 0 °C to RT | 60-90% | [6] |
| Suzuki-Miyaura Coupling | C6 | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water, Reflux | 70-95% | [7] |
| Direct C-H Arylation | C6 | Pd(OAc)₂, PPh₃, K₂CO₃ | DMA, 120-140 °C | 50-85% | [8] |
Applications in Drug Discovery: The Case of Zolpidem
The hypnotic agent Zolpidem is a prime example of a C6-functionalized Imidazo[1,2-a]pyridine.[9][10] Its synthesis often involves the introduction of a methyl group at the C6 position of the Imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.[11] The methodologies described in this guide provide the fundamental tools for synthesizing analogs of Zolpidem and other C6-substituted Imidazo[1,2-a]pyridines for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[5][12]
Conclusion
The functionalization of the Imidazo[1,2-a]pyridine ring at the C6 position is a vital strategy in the design and synthesis of novel drug candidates. This guide has provided detailed, field-proven protocols for key transformations, including halogenation and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and practical considerations of these methods, researchers can effectively leverage C6 functionalization to explore new chemical space and advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: An Application Note and Protocol Guide for Researchers
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Recognized as a "privileged scaffold," this moiety is a cornerstone in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[4][5][6] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this heterocyclic core, underscoring its clinical significance.[5][7][8] The unique electronic and structural characteristics of imidazo[1,2-a]pyridines also make them valuable in the development of optical materials for applications like cell imaging and organic light-emitting diodes (OLEDs).[1]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, low overall yields, and the generation of significant waste.[2] In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy, aligning with the principles of green chemistry by offering high atom economy, reduced reaction times, and operational simplicity.[1][2] This guide provides an in-depth exploration of modern one-pot methodologies for the synthesis of substituted imidazo[1,2-a]pyridines, with a focus on the versatile Groebke-Blackburn-Bienaymé (GBB) reaction and other innovative protocols.
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is a cornerstone in the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[8][9][10] The GBB reaction's robustness, broad substrate scope, and high efficiency have made it a preferred method for accessing diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and development.[8][11]
Reaction Mechanism: A Step-by-Step Look
The generally accepted mechanism for the GBB reaction commences with the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the nitrilium ion, followed by tautomerization, yields the final 3-aminoimidazo[1,2-a]pyridine product.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, derivatives of this heterocyclic system have garnered significant attention as potential anticancer agents due to their potent and selective inhibitory effects on various cancer cell lines.[1][3] This guide provides an in-depth overview of the mechanisms of action of imidazo[1,2-a]pyridine derivatives and detailed protocols for their evaluation as anticancer therapeutics.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have shown promise in the treatment of various diseases.[1] In the context of oncology, these derivatives have demonstrated efficacy against a range of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[1] Their anticancer effects are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[3][4][5] Several imidazo[1,2-a]pyridine-based analogues have progressed to clinical trials, underscoring their potential as novel anticancer agents.[2][6]
Mechanisms of Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives are multifaceted, primarily stemming from their inhibitory effects on critical molecular targets and signaling pathways involved in cancer progression.
Inhibition of Key Signaling Pathways
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pathway.[1][4] For instance, some derivatives exhibit potent inhibition of PI3Kα with IC50 values in the nanomolar range, leading to the suppression of downstream signaling and induction of apoptosis in breast cancer cells.[4] The inhibition of p-Akt and p-mTOR levels by these compounds has been demonstrated in melanoma and cervical cancer cells.[4]
STAT3/NF-κB Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are implicated in chronic inflammation and cancer. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress STAT3 phosphorylation and NF-κB activity in breast and ovarian cancer cell lines.[5] This inhibition leads to a reduction in the expression of downstream inflammatory and anti-apoptotic genes.[5]
DOT script for PI3K/Akt/mTOR and STAT3/NF-κB Signaling Pathways
Induction of Apoptosis and Cell Cycle Arrest
Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3][4][7]
-
Apoptosis: Treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[5] They can also activate caspases, which are key executioners of apoptosis.[3][4] For example, one study showed that a novel imidazo[1,2-a]pyridine derivative induced apoptosis in melanoma and cervical cancer cells through the activation of caspase-9.[4] Another compound, IP-5, was found to induce the extrinsic apoptosis pathway by activating caspase-7 and caspase-8 in breast cancer cells.[3]
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][4] For instance, compound 6 was found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells.[4] This is often accompanied by an increase in the levels of cell cycle inhibitors like p53 and p21.[3][4]
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Several synthetic strategies have been developed for the preparation of imidazo[1,2-a]pyridine derivatives. A common and efficient method is the one-pot, three-component condensation reaction.[8][9]
Iodine-Catalyzed Three-Component Synthesis
An iodine-catalyzed reaction of an aryl aldehyde, 2-aminopyridine (or 2-aminopyrazine), and a tert-butyl isocyanide offers a straightforward and high-yield route to imidazo[1,2-a]pyridine derivatives.[8][9] This method is advantageous due to its operational simplicity, use of a cost-effective and benign catalyst, and generally good yields at room temperature.[9]
DOT script for Synthesis Workflow
Experimental Protocols for Anticancer Evaluation
The following are detailed protocols for the in vitro evaluation of the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Protocol:
-
Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspase-9, Cleaved Caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency.[10]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [10] |
| WM115 (Melanoma) | <12 | [10] | |
| HeLa (Cervical Cancer) | 35.0 | [10] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [8][9] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [8][9] | |
| MCF-7 (Breast Carcinoma) | 11 | [8][9] | |
| A375 (Human Skin Cancer) | 11 | [8][9] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][11] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][11] |
Conclusion and Future Directions
Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target multiple dysregulated signaling pathways, induce apoptosis, and arrest the cell cycle provides a strong rationale for their continued investigation. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in animal models of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Imidazo[1,2-a]pyridine-6-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Imidazo[1,2-a]pyridine-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich and potentially coordinating heterocyclic substrate. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?
A1: Low or no yield in the Suzuki coupling of this compound often stems from a few key issues related to the inherent properties of the substrate and the reaction conditions.
-
Protodeboronation: Imidazo[1,2-a]pyridines are electron-rich heterocycles, which can make the corresponding boronic acids susceptible to protodeboronation, especially under basic aqueous conditions.[1][2] This side reaction cleaves the C-B bond, replacing it with a C-H bond and rendering the boronic acid inactive for cross-coupling.
-
Catalyst Inhibition/Deactivation: The pyridine-like nitrogen atom in the imidazo[1,2-a]pyridine ring system can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive palladium complexes, effectively halting the catalytic cycle.[3][4] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[4]
-
Inappropriate Choice of Reaction Parameters: The selection of the palladium catalyst, ligand, base, and solvent system is critical for the success of this specific coupling. A suboptimal combination of these factors can lead to sluggish reaction rates and favor side reactions.
Q2: How can I mitigate protodeboronation of my this compound?
A2: Minimizing protodeboronation is crucial for achieving high yields. Here are several strategies:
-
Use of Anhydrous Solvents: Employing anhydrous solvents can significantly reduce the rate of protodeboronation by limiting the availability of protons.[3] Consider using solvents like anhydrous dioxane, THF, or toluene.
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[5][6] Consider using milder, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] In some cases, fluoride bases like KF or CsF can be effective.[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[1][2] These esters can then be used directly in the coupling reaction.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize the extent of protodeboronation.
Q3: What are the best palladium catalysts and ligands for coupling with this compound?
A3: The choice of catalyst and ligand is critical to overcome potential catalyst inhibition and to promote efficient oxidative addition and reductive elimination.
-
Electron-Rich and Bulky Phosphine Ligands: Ligands such as the Buchwald ligands (e.g., SPhos, XPhos) are often effective for coupling challenging heterocyclic substrates.[7] Their steric bulk can promote reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable bonds with palladium and are highly efficient for Suzuki couplings.[7][8] They can be particularly useful in preventing catalyst deactivation by the imidazopyridine nitrogen.
-
Palladacycle Pre-catalysts: These are often air- and moisture-stable pre-catalysts that can be highly active and offer good turnover numbers.[7][9]
Below is a table summarizing some recommended catalyst/ligand systems:
| Catalyst/Ligand System | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Readily available and versatile.[7] | Can be less effective for challenging substrates; may require higher catalyst loading. |
| Pd(OAc)₂ / SPhos or XPhos | High activity for heteroaryl couplings; good functional group tolerance.[7] | Ligands can be air-sensitive and require inert handling. |
| PEPPSI™-IPr | Air and moisture stable NHC pre-catalyst with high efficiency.[10] | May require optimization of base and solvent. |
| Palladacycles (e.g., G3-XPhos) | High stability and activity; often effective at low catalyst loadings.[9] | Can be more expensive than traditional catalysts. |
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1]
-
Thorough Degassing: It is imperative to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Use of High-Purity Reagents: Ensure that the palladium catalyst and other reagents are of high purity and have not been exposed to air for extended periods.
-
Control of Reaction Temperature: In some cases, elevated temperatures can promote homocoupling. Running the reaction at a lower temperature, if feasible, may help to minimize this side reaction.
Q5: What is the optimal base and solvent combination for this reaction?
A5: The ideal base and solvent system will depend on the specific coupling partners and the chosen catalyst.
-
Bases: As mentioned, weaker inorganic bases are often preferred to minimize protodeboronation. A common starting point is K₃PO₄ or Cs₂CO₃.[1] Stronger bases like KOtBu may be necessary for less reactive coupling partners but should be used with caution.[5]
-
Solvents: A variety of solvents can be used for Suzuki couplings.[11][12] For this compound, a mixture of an organic solvent and water is often employed to aid in the dissolution of the base and the boronic acid salt. Common solvent systems include:
-
Dioxane/Water
-
Toluene/Water
-
THF/Water
-
DMF/Water
-
The ratio of the organic solvent to water should be optimized for each specific reaction.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the reaction. Optimization may be required.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Suzuki coupling of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
common side reactions in the synthesis of Imidazo[1,2-a]pyridine derivatives
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry and material science, renowned for its broad therapeutic applications in compounds like Zolpidem and Alpidem.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental hurdles. We will move beyond simple procedural lists to explore the causality behind these issues, providing you with the expert insights needed to optimize your synthetic routes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of Imidazo[1,2-a]pyridines, categorized by the most common synthetic methodologies.
Category 1: Tschitschibabin-Type Condensation Reactions (2-Aminopyridines + α-Haloketones)
This is the foundational method for constructing the Imidazo[1,2-a]pyridine core, first reported in 1925.[3][4] It involves the reaction of a 2-aminopyridine with an α-haloketone. While classic, it is prone to several side reactions.
Question 1: My reaction yield is very low, or I'm not forming any product. What's going wrong?
Answer: This is a common issue often rooted in the initial N-alkylation step. The reaction proceeds via nucleophilic attack of the pyridine ring nitrogen onto the α-haloketone, followed by intramolecular cyclization and dehydration.
-
Causality:
-
Insufficient Nucleophilicity: The pyridine nitrogen of the 2-aminopyridine must be sufficiently nucleophilic to displace the halide. Electron-withdrawing groups on the pyridine ring can significantly slow down or inhibit this step.
-
Protonation Issues: The reaction generates HBr or HCl, which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Harsh Conditions: Historically, these reactions were run at high temperatures (150-200 °C) in sealed tubes, which can lead to decomposition and the formation of tar-like byproducts.[3]
-
-
Troubleshooting & Solutions:
-
Add a Base: Incorporating a mild base like sodium hydrogen carbonate (NaHCO₃) is crucial. It neutralizes the acid formed during the reaction, preventing the deactivation of the starting material and allowing for significantly milder reaction conditions.[3]
-
Solvent-Free & Catalyst-Free Conditions: For some substrates, reacting α-bromo/chloroketones with 2-aminopyridines neat (without solvent) at a modest temperature like 60°C can be highly efficient.[3][4]
-
Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times and improve yields by providing uniform and rapid heating, often leading to a cleaner product profile.[4]
-
Question 2: I've isolated an unexpected amide byproduct, N-(pyridin-2-yl)amide, instead of my target imidazopyridine. Why did this happen?
Answer: This side reaction involves a C-C bond cleavage of the α-haloketone. It is particularly prevalent when using certain oxidative systems in conjunction with the reactants.
-
Causality: Under specific conditions, such as the presence of iodine (I₂) and tert-Butyl hydroperoxide (TBHP), the α-bromoketone can undergo oxidative cleavage. The resulting acyl fragment is then trapped by the 2-aminopyridine to form the stable N-(pyridin-2-yl)amide.[5]
-
Preventative Measures:
-
Avoid using strong oxidizing agents in combination with α-haloketones and 2-aminopyridines unless this specific amide product is desired.
-
If an oxidative cyclization is intended, consider alternative strategies like the Ortoleva-King reaction (see next section), which proceeds through a different mechanism.
-
Category 2: Ortoleva-King Type & Aerobic Oxidative Reactions (2-Aminopyridines + Ketones)
These modern variations avoid the need for pre-functionalized α-haloketones by generating the key intermediate in situ, typically using iodine or a metal catalyst with an oxidant.[6][7]
Question 3: My Ortoleva-King type reaction is sluggish and gives poor yields. How can I optimize it?
Answer: The Ortoleva-King reaction involves the formation of a pyridinium salt intermediate from the ketone, iodine, and 2-aminopyridine. The efficiency of this step is paramount.
-
Causality:
-
Inefficient Intermediate Formation: The initial step is the α-iodination of the ketone, followed by reaction with the 2-aminopyridine. This process can be slow and is highly dependent on the catalyst system and reaction conditions.
-
Catalyst Deactivation: The chosen catalyst (e.g., CuI, FeCl₃) may be sensitive to air or moisture, or it may be poisoned by reaction byproducts.[6][8]
-
-
Troubleshooting & Solutions:
-
Catalyst Choice: While many systems work, copper(I) iodide (CuI) is highly effective for catalyzing the aerobic oxidative synthesis from acetophenones.[6] Cheap and readily available iron catalysts like FeCl₃·6H₂O in combination with molecular iodine also provide a robust system.[7][8]
-
Reaction Conditions: A thorough examination of solvent, reagent ratios, and temperature is key. For a zinc/iodine-catalyzed protocol, optimal conditions were found to be neat (solvent-free) at 110 °C for the first step, followed by aqueous NaOH workup.[9]
-
Atmosphere: For aerobic oxidations, ensuring an adequate supply of air or oxygen as the terminal oxidant is critical for catalyst turnover and efficient reaction.
-
Category 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (2-Aminopyridine + Aldehyde + Isocyanide)
The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[10] Its efficiency relies on the careful orchestration of three reactive components.
Question 4: My GBB reaction is giving a complex mixture of products, including an oxazole byproduct. How can I improve selectivity?
Answer: The GBB reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. Side reactions can occur at any stage of this cascade.
-
Causality:
-
Isocyanide Instability: Some isocyanides, particularly tert-butyl isocyanide, can be sensitive to acidic conditions or high temperatures, leading to decomposition and low yields of the desired product.[11] Highly reactive α-isocyanoacetamides can undergo competing ring-chain tautomerization.[12]
-
Byproduct Formation: The formation of an oxazole byproduct has been reported, likely arising from an alternative cyclization pathway of one of the reaction intermediates.[12]
-
Steric Hindrance: Bulky substituents on any of the three components can impede the reaction. For example, using a tert-butyl isocyanide can prevent the reaction from proceeding, whereas a cyclohexyl isocyanide works well.[1]
-
-
Troubleshooting & Solutions:
-
Optimize Catalyst and Solvent: The choice of catalyst is critical. Sc(OTf)₃ is a classic choice, but milder catalysts like ammonium chloride (NH₄Cl) in ethanol at room temperature can provide excellent yields and minimize byproducts, especially for sensitive substrates.[10][12]
-
Control Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 60 °C) is often sufficient and helps prevent the decomposition of sensitive isocyanides.[13][14]
-
Component Selection: If steric hindrance is suspected, choose a less bulky aldehyde or isocyanide. If using a reactive isocyanide, carefully screen conditions to favor the desired GBB pathway over tautomerization.
-
Visualizing Reaction Pathways
Understanding the desired reaction mechanism versus potential side pathways is key to effective troubleshooting.
Diagram 1: Tschitschibabin Synthesis - Desired Pathway vs. Side Reaction
Caption: Desired cyclization vs. C-C bond cleavage side reaction.
Diagram 2: Simplified Groebke-Blackburn-Bienaymé (GBB) Mechanism
Caption: Key steps in the GBB multicomponent reaction pathway.
Quantitative Data Summary
The choice of reaction parameters can dramatically influence the outcome. The table below summarizes findings from various studies.
| Synthetic Method | Reactants | Catalyst / Conditions | Yield Range | Key Observation / Common Side Product | Reference |
| Tschitschibabin | 2-Aminopyridine, α-Bromoacetaldehyde | NaHCO₃, milder conditions | Improved | Base prevents starting material protonation. | [3] |
| Solvent-Free | 2-Aminopyridine, α-Chloroketone | Neat, 60°C | Good to Excellent | Green, efficient method avoiding solvent. | [3][4] |
| Ortoleva-King | 2-Aminopyridine, Acetophenone | Zn/I₂, neat, 110°C then NaOH(aq) | 40-60% | Tandem, one-pot process. | [9] |
| Aerobic Oxidation | 2-Aminopyridine, Acetophenone | CuI, Air (Oxidant) | Good | Compatible with a broad range of functional groups. | [6] |
| GBB Reaction | 2-Aminopyridine, Benzaldehyde, Isocyanide | NH₄Cl (10 mol%), EtOH, RT | 44-76% | Mild conditions minimize isocyanide decomposition. Oxazole byproduct can form. | [12] |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, MeOH, 60°C | Good to Excellent | Classic, robust conditions but can be harsh for sensitive substrates. | [10] |
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Iodine-Catalyzed Reaction
This protocol is adapted from efficient, modern methods utilizing molecular iodine as a catalyst.[15]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone.
Materials:
-
Acetophenone (1.0 mmol, 120.15 mg)
-
2-Aminopyridine (1.0 mmol, 94.12 mg)
-
Molecular Iodine (I₂) (20 mol%, 0.2 mmol, 50.8 mg)
-
Distilled Water (4.0 mL)
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Ultrasonic bath (optional, but recommended for efficiency)
-
Magnetic stirrer
Procedure:
-
Initial Mixture Preparation: To a round-bottom flask, add acetophenone (1.0 mmol) and molecular iodine (20 mol%) in distilled water (4.0 mL).
-
Activation (Optional but Recommended): Place the flask in an ultrasonic bath and irradiate at room temperature for approximately 30 minutes. If an ultrasonic bath is unavailable, stir vigorously.
-
Scientist's Note: Ultrasonication provides mechanical energy that accelerates the reaction, often leading to higher yields in shorter times.[15]
-
-
Addition of Amine: Add 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Cyclization Reaction: Continue ultrasonic irradiation (or vigorous stirring) at room temperature for another 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting materials (acetophenone and 2-aminopyridine) are consumed, as observed by TLC.
-
-
Product Isolation: Upon completion, a solid product will typically precipitate from the aqueous mixture. Collect the crude product by vacuum filtration.
-
Purification: Purify the crude solid by recrystallization from methanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Troubleshooting: If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel. A small percentage of triethylamine in the eluent can help prevent streaking.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridine-6-boronic acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. This compound is a valuable building block in medicinal chemistry, notably for its application in developing targeted therapies and its use in Suzuki-Miyaura cross-coupling reactions to form complex molecules.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you navigate the common pitfalls associated with this synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via a Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine.
Q1: My Miyaura borylation yield is consistently low or the reaction is incomplete. What are the primary factors to investigate?
Low yield in a Miyaura borylation is a multifaceted problem. The root cause often lies in the integrity of the catalytic system, the reaction conditions, or the purity of the starting materials. A systematic approach is essential for diagnosis.
A. Catalyst System and Reaction Conditions
The palladium catalyst and its supporting ligand are the heart of the reaction. Inactivity here is the most common cause of failure.
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. While various catalysts can be effective, Pd(dppf)Cl₂ and XPhos-Pd-G2 are robust precatalysts for this type of transformation.[3][4] The ligand, often XPhos or tricyclohexylphosphine, stabilizes the active Pd(0) species and facilitates the catalytic cycle.
-
Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation if oxygen is present in the reaction vessel.[5] Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and properly degassing your solvent.[6]
-
Base Selection and Quality: The base, typically potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is not just a proton scavenger.[7][8] It plays a crucial role in the transmetalation step of the catalytic cycle. The base must be anhydrous and finely powdered to ensure sufficient reactivity and solubility. Some protocols have noted that "soggy" or non-anhydrous KOAc can sometimes improve reaction times in specific cases, but starting with dry reagents is the standard best practice.[6]
-
Solvent Purity: The solvent, commonly 1,4-dioxane, DMSO, or toluene, must be anhydrous.[3] The presence of water can lead to a competing Suzuki-Miyaura coupling between your newly formed boronic ester and unreacted starting material, forming a symmetrical biphenyl impurity.[5]
B. Reagent Quality
-
6-bromoimidazo[1,2-a]pyridine: Ensure the starting material is pure. Impurities from its synthesis can sometimes interfere with the catalyst.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common borylating agent. It should be a clean, white crystalline solid. If it has been stored improperly, it can slowly hydrolyze. While less common for this specific synthesis, bis-boronic acid [B₂(OH)₄] is an alternative that can be effective but may require different reaction conditions.[4]
Troubleshooting Summary Table
| Symptom | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh bottle of palladium precatalyst. Ensure rigorous inert atmosphere techniques (degas solvent, flush flask with Ar/N₂).[6] |
| Improper Base | Use anhydrous potassium acetate (KOAc), finely powdered. Consider switching to a stronger base like K₃PO₄ if reactivity is still low. | |
| Low Temperature | Ensure the internal reaction temperature reaches the target (typically 80-120 °C for dioxane).[3][9] | |
| Significant Side Products | Biphenyl Impurity | Indicates moisture in the reaction. Use anhydrous solvent and reagents. A methanol wash of the reactor can mimic the effects of water and should be avoided.[5] |
| Protodeborylation (Loss of Boron) | Occurs during workup or purification, especially under acidic or strongly basic aqueous conditions.[10] Neutralize carefully and consider non-aqueous workups. | |
| Product is an Inseparable Mixture | Starting Material & Product Co-elute | The product (boronic ester) and starting material (bromo-compound) can have very similar Rf values.[11] Push the reaction to full conversion. If separation is necessary, consider derivatization or alternative chromatography. |
Q2: I'm observing significant amounts of starting material (6-bromoimidazo[1,2-a]pyridine) remaining, but the reaction seems to have stalled. What should I do?
If the reaction has stalled with significant starting material left, it points towards catalyst death or insufficient reactivity.
-
Push the Reaction: Before abandoning the reaction, try increasing the temperature by 10-20 °C or extending the reaction time.[11]
-
Add More Catalyst: In some cases, adding a second portion of the catalyst and ligand can restart the reaction, though this is often a last resort.
-
Re-evaluate Conditions: For the next attempt, consider a more robust catalytic system. For heteroaryl halides, which can be challenging, using a stronger ligand or a different palladium source might be necessary.[4] Also, verify the purity of your diboron reagent.[6]
Q3: My purified product degrades upon standing. How can I improve its stability?
Boronic acids and their pinacol esters can be unstable, particularly to hydrolysis and oxidation.
-
Hydrolysis: Boronic esters can hydrolyze back to the boronic acid on silica gel during chromatography.[11] This can be suppressed by using silica gel that has been pre-treated with boric acid or by performing the chromatography quickly.[12][13]
-
Storage: Store the final product, whether it's the boronic acid or the pinacol ester, under an inert atmosphere, protected from light, and at a low temperature (2-8 °C).[14] For long-term storage, conversion to a more stable derivative like a trifluoroborate salt (using KHF₂) or a MIDA boronate can be an excellent strategy.[13]
Q4: Purification is proving difficult. What are the best practices for isolating pure this compound or its ester?
Purification of boronic acids and esters is notoriously challenging due to their polarity and potential instability on silica gel.[15][16]
-
Direct Crystallization/Trituration: If the crude product is relatively clean, attempt to crystallize it from a suitable solvent system (e.g., tert-butyl methyl ether, ethyl acetate/hexanes).[9] Trituration with a solvent like diethyl ether can also help remove nonpolar impurities.
-
Column Chromatography:
-
Instability: As mentioned, boronic esters can degrade on standard silica gel.[12]
-
Boric Acid Treated Silica: To mitigate degradation, prepare a slurry of silica gel in a solvent containing ~1% boric acid, evaporate the solvent, and use this treated silica for your column.[12][13]
-
Neutral Alumina: For some boronate esters, neutral alumina can be a good alternative to silica gel.[15]
-
-
Acid/Base Extraction (for Boronic Acids): Boronic acids are weakly acidic. You can often purify them by dissolving the crude material in an organic solvent (like EtOAc), extracting with a mild aqueous base (e.g., NaHCO₃) to form the water-soluble boronate salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[15][17]
-
Derivatization: If all else fails, convert the product to a more stable and easily crystallizable derivative. Forming the diethanolamine adduct is a common and effective method. This adduct is often a crystalline solid that can be filtered off and then hydrolyzed back to the boronic acid when needed.[11][16]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and efficient method is a two-step process. First, 2-amino-5-bromopyridine is cyclized to form 6-bromoimidazo[1,2-a]pyridine. Second, this bromo-intermediate undergoes a palladium-catalyzed Miyaura borylation to yield the target boronic acid or its corresponding pinacol ester.
Q2: How do I synthesize the precursor, 6-bromoimidazo[1,2-a]pyridine?
This precursor is typically synthesized by reacting 2-amino-5-bromopyridine with a two-carbon electrophile that facilitates the cyclization to form the imidazole ring. A common and effective reagent is a chloroacetaldehyde aqueous solution.[18] The reaction is generally run at a mild temperature (25-50 °C) in a solvent like water or ethanol with a base such as sodium bicarbonate.[18]
Q3: How critical are anhydrous and oxygen-free conditions for the Miyaura borylation?
They are highly critical . The active Pd(0) catalyst required for the reaction is readily oxidized to inactive Pd(II) by oxygen, which will kill the reaction.[5] Water can promote side reactions, primarily the formation of a symmetrical biphenyl impurity via a subsequent Suzuki coupling.[5] Therefore, using anhydrous solvents, dry reagents, and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential for achieving high yields and purity.
Key Experimental Protocols
Protocol 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
This protocol is adapted from patent literature.[18]
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).
-
Add ethanol or water as the solvent (approx. 10 mL per gram of starting material).
-
Add sodium bicarbonate (NaHCO₃) (1.5 - 2.0 eq).
-
While stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 - 1.5 eq) dropwise.
-
Heat the reaction mixture to 40-50 °C and stir for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield 6-bromoimidazo[1,2-a]pyridine.
Protocol 2: Miyaura Borylation to this compound pinacol ester
This protocol is a generalized procedure based on common literature methods.[3][9]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 - 1.5 eq), and anhydrous potassium acetate (KOAc) (2.5 - 3.0 eq).
-
Add the palladium catalyst [e.g., Pd(dppf)Cl₂ (2-5 mol%)] and ligand [e.g., dppf, if not using a pre-formed complex].
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be previously sparged with argon for at least 30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir overnight (12-24 hours).
-
Monitoring: Monitor the reaction by LC-MS or by working up a small aliquot for ¹H NMR analysis.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified as described in the troubleshooting section (Q4), often by trituration with ether or careful column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalysis-consulting.com [catalysis-consulting.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 913835-63-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. 6-Bromoimidazo[1,5-a]pyridine | [frontierspecialtychemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine-6-boronic acid
Welcome to the dedicated technical support guide for the purification of Imidazo[1,2-a]pyridine-6-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your experiments.
Introduction to a Privileged Scaffold
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a boronic acid moiety at the 6-position creates a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. However, the purification of this compound can present unique challenges due to its specific chemical properties. This guide provides practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Common Purification Issues
This section is formatted as a series of common problems encountered during the purification of this compound, with detailed explanations and recommended solutions.
Question 1: My final product is a sticky solid or an oil and is difficult to handle. What can I do?
Answer:
This is a common issue often related to the presence of residual solvents or impurities that disrupt the crystal lattice formation. Boronic acids can also form boroxines (cyclic anhydrides) through dehydration, which are often oily or waxy solids.
Potential Causes & Solutions:
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can be difficult to remove.
-
Solution: Co-evaporation with a lower-boiling point solvent like toluene or heptane can help azeotropically remove residual high-boiling point solvents. Repeated cycles may be necessary. Lyophilization from a suitable solvent system (e.g., acetonitrile/water) can also be effective if the compound is prone to oiling out during concentration.
-
-
Boroxine Formation: The formation of the trimeric boroxine is a common issue with boronic acids, especially upon heating or under vacuum.
-
Solution: To revert the boroxine back to the boronic acid, you can dissolve the crude material in a solvent mixture containing a protic solvent, such as diethyl ether with a small amount of water, and stir for a few hours. Subsequent recrystallization or precipitation should then yield the desired boronic acid.
-
-
Impure Product: The presence of impurities can inhibit crystallization.
-
Solution: Attempting a different purification strategy, such as column chromatography or a different recrystallization solvent system, may be necessary to remove the impurities that are preventing crystallization.
-
Question 2: I see a significant amount of a symmetrical biaryl impurity (homo-coupling product) in my crude material. How do I remove it?
Answer:
The formation of a biaryl impurity via homo-coupling is a known side reaction in the synthesis of boronic acids. This impurity can sometimes have similar polarity to the desired product, making purification challenging.
Potential Causes & Solutions:
-
Reaction Conditions: The conditions of the borylation reaction (e.g., catalyst, base, temperature) can influence the extent of homo-coupling.
-
Solution: While this guide focuses on purification, it's worth noting that optimizing the reaction to minimize the formation of this impurity is the best first step.
-
-
Purification Strategy:
-
Column Chromatography: A carefully selected solvent system for silica gel chromatography can often separate the desired boronic acid from the less polar biaryl impurity. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can be effective.
-
Recrystallization: If there is a sufficient difference in solubility, recrystallization can be an effective method. Experiment with a range of solvent systems. A table of suggested starting points is provided below.
-
Acid/Base Extraction: In some cases, an acid/base workup can help. Boronic acids are weakly acidic and can sometimes be selectively extracted into a basic aqueous phase, leaving the non-polar biaryl impurity in the organic phase. However, the stability of the imidazopyridine core under these conditions should be considered.
-
Question 3: My boronic acid is degrading on the silica gel column. How can I prevent this?
Answer:
Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of boroxines on the column.
Potential Causes & Solutions:
-
Acidic Silica Gel: The Lewis acidic sites on the surface of silica gel can interact with the boronic acid.
-
Solution 1: Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the solvent system), can neutralize the acidic sites and prevent degradation.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.
-
Solution 3: Rapid Chromatography: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.
-
Question 4: I am having trouble removing residual palladium catalyst from my product. What are the best methods?
Answer:
Residual palladium from cross-coupling reactions is a common and often problematic impurity, especially in materials intended for pharmaceutical applications.
Potential Causes & Solutions:
-
Ineffective Work-up: Standard aqueous work-ups may not be sufficient to remove all palladium residues.
-
Complexation with the Product: The nitrogen atoms in the imidazopyridine ring can potentially chelate with palladium, making it more difficult to remove.
Recommended Solutions:
-
Scavenging Agents: There are several commercially available palladium scavengers with different functional groups (e.g., thiols, amines) that can be added to a solution of the crude product to bind with the palladium. The scavenger-palladium complex can then be removed by filtration.
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium. However, this can sometimes lead to a loss of the desired product as well, so it should be used judiciously.
-
Specialized Silica Gels: There are commercially available functionalized silica gels designed specifically for scavenging metals like palladium.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying this compound?
The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure, crystalline material, especially on a larger scale. The choice of solvent is critical.
-
Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities. As discussed in the troubleshooting section, care must be taken to avoid on-column degradation.
What is a good starting point for a recrystallization solvent system?
Finding the ideal recrystallization solvent often requires some experimentation. A good approach is to test the solubility of your crude product in a range of solvents of varying polarity.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Polarity | Comments |
| Dichloromethane/Hexanes | Low | Good for precipitating the product from a more soluble starting solution. |
| Ethyl Acetate/Hexanes | Medium | A versatile system that can often provide good quality crystals. |
| Acetonitrile | Medium | The product may be soluble in hot acetonitrile and crystallize upon cooling. |
| Isopropanol/Water | High | The addition of water as an anti-solvent can induce crystallization. |
| Tetrahydrofuran (THF)/Water | High | Similar to isopropanol/water, this can be an effective system. |
What are the key analytical techniques to assess the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the desired product and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the sample and the molecular weight of the components, which is useful for identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is used for quantitative purity analysis, often with a UV detector.
How should I store this compound to prevent degradation?
Boronic acids are susceptible to dehydration to form boroxines. Therefore, proper storage is crucial.
-
Temperature: Store in a refrigerator or freezer at low temperatures (e.g., -20°C to 4°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and air.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, incorporating some of the troubleshooting steps discussed.
Caption: A generalized workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during purification.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Groebke-Blackburn-Bienaymé Reactions for Imidazo[1,2-a]pyridines
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for the synthesis of Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this valuable multicomponent reaction. Here, we combine deep mechanistic understanding with practical, field-tested advice to help you overcome common challenges and optimize your synthetic outcomes.
Introduction to the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to form a fused imidazo-heterocycle.[1][2][3] This one-pot synthesis is highly valued for its efficiency and atom economy in generating structurally diverse Imidazo[1,2-a]pyridines, a scaffold present in numerous pharmaceutical agents.[4][5][6]
Reaction Mechanism
The generally accepted mechanism begins with the condensation of the aminopyridine and the aldehyde to form a Schiff base (imine). This is followed by the addition of the isocyanide to the imine, forming a nitrilium intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final aromatic Imidazo[1,2-a]pyridine product.[7][8][9]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is one of the most common issues. The causes can range from suboptimal reaction conditions to reactant quality.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation is crucial.
-
Inappropriate Catalyst: The choice of acid catalyst is critical.
-
Solution: While various Lewis and Brønsted acids can be used, their effectiveness varies.[12] Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are commonly effective.[1][13] However, for some substrates, milder acids like acetic acid (AcOH) may be necessary to prevent DNA degradation in sensitive applications.[14] If one catalyst fails, screen a panel of others with varying pKa values.[7]
-
-
Solvent Effects: The solvent plays a more significant role than just dissolving the reactants.
-
Solution: Polar protic solvents like methanol and ethanol are generally preferred as they can act as co-catalysts, stabilizing intermediates.[7][8] In some cases, a switch to a polar aprotic solvent like DMF or DMSO might be beneficial.[14] For green chemistry approaches, water has been used successfully, often with sonication or heating.[15]
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
Problem 2: Formation of Side Products
Unwanted side products can complicate purification and reduce the yield of the desired Imidazo[1,2-a]pyridine.
Possible Causes & Solutions:
-
Ugi-type Adducts: With aliphatic aldehydes, the formation of classic Ugi adducts can sometimes be observed.[1]
-
Solution: This suggests that the cyclization step is slow compared to the competing Ugi pathway. Optimizing the catalyst and temperature to favor the GBB cyclization can help. A stronger Lewis acid might promote the desired cyclization more effectively.
-
-
Isocyanide Decomposition/Side Reactions: Isocyanides can be unstable under certain conditions.
-
Solution: Ensure the isocyanide is fresh and of high quality. Some isocyanides are prone to hydrolysis or polymerization, especially under harsh acidic conditions. Adding the isocyanide slowly to the reaction mixture might mitigate some of these side reactions.
-
-
By-products from Aldehyde: Aldehydes can undergo self-condensation or other side reactions.
-
Solution: Use high-purity aldehydes. If self-condensation is an issue, consider adding the aldehyde slowly to the reaction mixture containing the aminopyridine and catalyst.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Solutions:
-
Catalyst Removal: Residual catalyst can be difficult to remove.
-
Solution: For metal-based catalysts like Sc(OTf)₃, a simple filtration through a short pad of silica gel can be effective.[4] For acid catalysts, a mild aqueous basic wash during the workup is usually sufficient.
-
-
Polar By-products: The reaction mixture may contain highly polar impurities.
-
Solution: Employing a sulfate salt formation strategy can be an efficient method for purification, avoiding the need for halogenated solvents.[11] Alternatively, careful column chromatography with a well-chosen solvent system is often necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for a GBB reaction to synthesize Imidazo[1,2-a]pyridines?
A1: A good starting point is to use equimolar amounts of the 2-aminopyridine, aldehyde, and isocyanide with 5-10 mol% of a catalyst like Sc(OTf)₃ or PTSA in methanol or ethanol.[1][7][13] The reaction can be initially run at room temperature and monitored for progress. If the reaction is slow, heating to 60-80 °C or using microwave irradiation is recommended.[1][15]
Q2: How does the choice of aldehyde and isocyanide affect the reaction outcome?
A2: The electronic and steric properties of the aldehyde and isocyanide can significantly impact the reaction.
-
Aldehydes: Aromatic aldehydes, both electron-rich and electron-poor, generally work well.[1][14] Aliphatic aldehydes can also be used but may require more optimization to avoid side reactions.[1][10]
-
Isocyanides: A wide range of aliphatic and aromatic isocyanides are tolerated.[1] Sterically hindered isocyanides, like tert-butyl isocyanide, are often used successfully.
Q3: Can this reaction be performed under "green" or solvent-free conditions?
A3: Yes, several green protocols have been developed. This includes using water as a solvent, often with ultrasound assistance, or performing the reaction under solvent-free conditions, typically with heating.[15][17] These methods align with the principles of sustainable chemistry by reducing waste and avoiding hazardous organic solvents.
Q4: Are there any known limitations to the substrate scope of the 2-aminopyridine component?
A4: While a variety of substituted 2-aminopyridines can be used, electron-poor aminopyridines may exhibit lower reactivity.[4] This is because the initial imine formation is an equilibrium process, and a less nucleophilic aminopyridine will slow down this step. In such cases, a stronger catalyst or higher reaction temperatures may be required.
Experimental Protocol: A General Procedure
This protocol provides a standardized, step-by-step methodology for a typical Groebke-Blackburn-Bienaymé reaction.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 0.05 equiv)
-
Solvent (e.g., Methanol, 5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine and the catalyst.
-
Dissolve the solids in the chosen solvent.
-
Add the aldehyde to the reaction mixture and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Parameter | Recommendation | Notes |
| Reactant Ratio | 1:1:1 (Amine:Aldehyde:Isocyanide) | Can be adjusted based on optimization. |
| Catalyst Loading | 5-20 mol% | Higher loading may be needed for less reactive substrates.[1][13] |
| Solvent | Methanol, Ethanol | Polar protic solvents are generally preferred.[7] |
| Temperature | Room Temperature to Reflux | Microwave heating can significantly reduce reaction times.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GBB reaction issues.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. research.rug.nl [research.rug.nl]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-substituted imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the introduction of substituents at the 6-position, often crucial for modulating pharmacological activity, presents significant synthetic challenges, primarily due to steric hindrance.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established literature and field-proven insights. Our goal is to empower researchers to navigate the complexities of these syntheses and achieve their desired target molecules efficiently.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis of sterically hindered 6-substituted imidazo[1,2-a]pyridines.
Question 1: My reaction yield is drastically low when using a bulky 5-substituted-2-aminopyridine. What is the underlying issue and how can I resolve it?
Answer:
Probable Cause: The low yield is a classic sign of steric hindrance. The substituent at the 5-position of your 2-aminopyridine precursor becomes the 6-substituent on the final imidazo[1,2-a]pyridine product. A bulky group at this position can impede the crucial intramolecular nucleophilic cyclization step, which is fundamental to the formation of the imidazole ring. This steric clash raises the activation energy of the transition state, slowing down the desired reaction and often promoting side reactions.
Proposed Solutions & Scientific Rationale:
-
Switch to a High-Energy Protocol: Microwave-Assisted Synthesis
-
Why it works: Microwave irradiation provides rapid and uniform heating, allowing the reaction to overcome the high activation energy barrier caused by steric hindrance in a very short time.[1][4] This localized superheating can promote the desired cyclization before substrate or intermediate decomposition occurs, significantly improving yields for hindered substrates.[3][4]
-
Recommendation: Employ a microwave-assisted protocol, such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Reactions that take hours under conventional heating can often be completed in minutes with higher yields under microwave conditions.[1][3]
-
-
Optimize the Catalytic System
-
Why it works: The choice of catalyst is critical. For instance, in copper-catalyzed reactions, the ligand sphere around the metal center can be tailored to accommodate bulky substrates. In other cases, a metal-free approach might circumvent catalyst-substrate steric interactions altogether.
-
Recommendations:
-
Copper Catalysis: For syntheses involving copper, such as those reacting aminopyridines with nitroolefins or ketones, switching to a more effective copper salt like CuBr may improve yields.[5] The choice of solvent is also crucial; DMF has been shown to be effective in these systems.[5]
-
Iodine Catalysis: Molecular iodine is an effective catalyst for certain multicomponent reactions (MCRs) leading to imidazo[1,2-a]pyridines. It is a small, inexpensive, and efficient Lewis acid that can activate the intermediates without introducing significant steric bulk itself.[6]
-
-
-
Modify Reaction Conditions: Temperature and Solvent
-
Why it works: Increasing the thermal energy of the system can provide the necessary energy to overcome the steric barrier. The choice of a high-boiling point, polar aprotic solvent can also facilitate the formation of the charged intermediates and stabilize the transition state.
-
Recommendations:
-
Increase the reaction temperature, sometimes to reflux conditions, in a high-boiling solvent like DMF or DMSO.
-
Be aware that prolonged heating can lead to decomposition, so careful monitoring via TLC or LC-MS is essential.
-
-
Troubleshooting Workflow for Low Yields
References
- 1. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 2. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Preventing Degradation of Boronic Acids During Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in organic synthesis: the degradation of boronic acids during cross-coupling reactions. By understanding the "why" behind these degradation pathways, you can effectively troubleshoot and optimize your reactions for higher yields and purity.
Troubleshooting Guide: Diagnosing and Solving Boronic Acid Degradation
Boronic acid instability can manifest in several ways, from low yields of your desired cross-coupled product to the appearance of unexpected byproducts. This section provides a systematic approach to identifying and resolving the root cause of degradation.
Question 1: My Suzuki-Miyaura reaction has a low yield, and I suspect my boronic acid is decomposing. What are the most common degradation pathways I should be aware of?
Answer:
There are three primary pathways through which boronic acids degrade under cross-coupling conditions: protodeboronation, homocoupling, and the formation of boroxines. Each has distinct mechanistic origins and, therefore, different solutions.
-
Protodeboronation: This is the formal replacement of the carbon-boron bond with a carbon-hydrogen bond, leading to an unwanted, non-boronated byproduct.[1][2] This is a frequent issue, particularly with electron-deficient, heteroaromatic (like 2-pyridine), and vinyl boronic acids.[3][4][5] The reaction is often facilitated by the presence of a proton source, such as water, and can be catalyzed by both acid and base.[1]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl (or other dimer) from two molecules of the boronic acid.[6] It is typically mediated by the palladium catalyst, especially in the presence of oxygen.[6][7][8] The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II), which then reacts with two equivalents of the boronic acid.[6][8]
-
Boroxine Formation: Boronic acids can undergo dehydration to form a six-membered cyclotrimeric anhydride called a boroxine.[9][10][11] This is an equilibrium process, and while boroxines can sometimes be active coupling partners, their formation alters the concentration and reactivity of the monomeric boronic acid in solution.[4][10][12] The dehydration can be driven by heat or the use of anhydrous solvents.[10][13]
Question 2: How can I determine which degradation pathway is occurring in my reaction?
Answer:
A combination of analytical techniques and careful examination of your reaction's byproduct profile will help pinpoint the dominant degradation pathway.
| Degradation Pathway | Key Indicators & Byproducts | Recommended Analytical Techniques |
| Protodeboronation | The major byproduct is the arene or heteroarene corresponding to the boronic acid starting material (Ar-B(OH)₂ → Ar-H). | LC-MS & GC-MS: Identify the mass of the protodeboronated byproduct. ¹H NMR: Look for the characteristic signals of the Ar-H byproduct in the crude reaction mixture. |
| Homocoupling | The major byproduct is the symmetrical dimer of the boronic acid's organic group (2 Ar-B(OH)₂ → Ar-Ar). | LC-MS & GC-MS: Detect the mass of the homocoupled product. TLC: The homocoupled product will likely have a different Rf value than the desired cross-coupled product. |
| Boroxine Formation | A decrease in the concentration of the boronic acid monomer, often without the formation of significant protodeboronation or homocoupling products. May observe changes in the solubility of the boron-containing species. | ¹¹B NMR: This is a powerful tool to observe changes in the boron chemical environment, which can indicate the formation of boroxines from the boronic acid monomer.[14] HPLC: Can be used to monitor the disappearance of the boronic acid starting material. |
Experimental Protocol: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At various time points during your reaction, carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile or ethyl acetate) and filtering it through a small plug of silica or a syringe filter.
-
Analysis: Inject the diluted and filtered sample into an LC-MS system.
-
Data Interpretation: Monitor the ion chromatograms for the expected masses of your starting materials, the desired product, the protodeboronated byproduct, and the homocoupled byproduct. This will provide a semi-quantitative view of the reaction's progress and the extent of side reactions.
Question 3: I've identified protodeboronation as the main issue. What are the most effective strategies to minimize it?
Answer:
Since protodeboronation is often the most prevalent and problematic side reaction, several strategies have been developed to mitigate it. The key is to either limit the availability of protons or to make the desired cross-coupling reaction kinetically more favorable than the decomposition pathway.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Strategies:
-
Choice of Base and Solvent: The base is critical for activating the boronic acid for transmetalation, but harsh basic conditions can accelerate protodeboronation.[15][16]
-
Actionable Advice: Switch to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3][5][15] For highly sensitive substrates, consider using anhydrous conditions with bases like potassium phosphate (K₃PO₄).[15] Water is a proton source, so minimizing its presence can significantly reduce protodeboronation.[3][5]
-
-
Protecting Groups and "Slow-Release" Strategies: Unstable boronic acids can be converted into more stable derivatives that slowly release the active boronic acid in situ.[1][17][18] This keeps the concentration of the free boronic acid low, minimizing its decomposition.[18][19][20]
-
Reaction Temperature and Time: Higher temperatures can accelerate protodeboronation.[15]
-
Catalyst System Optimization: A highly active catalyst system can increase the rate of the desired cross-coupling, making it outcompete the protodeboronation side reaction.[1]
Experimental Protocol: Synthesis of a Diethanolamine Adduct for Boronic Acid Stabilization
For boronic acids that are particularly unstable, forming a diethanolamine adduct can be a simple and effective way to stabilize them for storage and use.[5][22]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.[5]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[5][22]
-
Precipitation: A precipitate will typically form. The initial solid may completely dissolve before the adduct precipitates out.[5][22]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents.[5][22]
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the best practices for storing boronic acids to prevent degradation on the shelf?
A1: Proper storage is crucial for maintaining the integrity of boronic acids.[25] For long-term storage, it is recommended to keep them refrigerated (below 4°C/39°F) in a tightly sealed container to protect them from moisture and air.[25] Storing them under an inert atmosphere, such as nitrogen or argon, is also advisable to prevent oxidation.[25] Boric acid is mildly acidic and should be stored in a dedicated corrosives cabinet, segregated from bases and reactive chemicals.[26][27][28][29]
Reaction Optimization
Q2: I'm observing significant amounts of homocoupling byproduct. How can I suppress this?
A2: Homocoupling is primarily driven by the presence of oxygen and the palladium catalyst.[5][6] The most effective way to minimize it is to ensure your reaction is run under strictly anaerobic conditions.[3] This involves:
-
Degassing Solvents: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas before adding reagents.[3][5]
-
Catalyst Choice: If using a Pd(II) precatalyst, it can directly promote homocoupling at the start of the reaction.[6] Using a Pd(0) source like Pd(PPh₃)₄ might be beneficial in some cases.
Q3: Can the boroxine form of my boronic acid participate in the Suzuki-Miyaura reaction?
A3: Yes, boroxines can be competent coupling partners in Suzuki-Miyaura reactions.[4] In fact, for some substrates, the reaction rate with the boroxine is faster than with the corresponding boronic acid monomer.[4] However, the formation of boroxines is an equilibrium process, which can complicate reaction kinetics and stoichiometry.[12] If you suspect boroxine formation is an issue, you can often convert it back to the boronic acid by adding a small amount of water or by recrystallizing it from an aqueous solvent.[12]
Analytical and Detection
Q4: Are there any simple qualitative tests to check for the presence of boronic acids on a TLC plate?
A4: Yes, a rapid and convenient method for the qualitative detection of boronic acids and their derivatives on a TLC plate involves staining with a curcumin solution. This forms a red-colored boron-curcumin complex, providing a clear visual indication of the presence of boron-containing compounds.[30]
Q5: What are the best HPLC conditions for analyzing boronic acids?
A5: Reversed-phase HPLC with UV detection is commonly used for the analysis of boronic acids.[14] However, on-column degradation can be a challenge.[14] To mitigate this, it's advisable to use aprotic diluents like acetonitrile for sample preparation, employ faster analysis times, and use end-capped columns to minimize interactions with free silanol groups.[14] For boronic acids lacking a strong UV chromophore, a refractive index (RI) detector is a suitable alternative.[25] UHPLC-MS methods have also been developed for high-throughput analysis of a broad range of boronic acids.[31]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. benchchem.com [benchchem.com]
- 26. laballey.com [laballey.com]
- 27. borax.com [borax.com]
- 28. safety.fsu.edu [safety.fsu.edu]
- 29. wichita.edu [wichita.edu]
- 30. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of Imidazo[1,2-a]pyridine-6-boronic acid: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-boronic acid. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the common challenges encountered during the scale-up production of this valuable synthetic intermediate. This resource is structured to offer not just procedural steps, but a deeper understanding of the underlying chemistry to empower you in your experimental design and troubleshooting efforts.
Section 1: Troubleshooting Guide - Common Scale-Up Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when transitioning from lab-scale to larger production batches.
Q1: My Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine is resulting in a significant amount of a homocoupled dimer, [6,6'-biimidazo[1,2-a]pyridine], instead of the desired boronic acid ester. How can I mitigate this?
Root Cause Analysis: The formation of a homocoupled dimer is a known challenge in the Miyaura borylation of certain electron-rich heteroaromatics like the imidazo[1,2-a]pyridine system. An attempt to synthesize ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate under standard Miyaura conditions (PdCl₂(dppf)·DCM, KOAc, B₂pin₂, 1,4-dioxane/water) resulted in the formation of the dimer as the major product. This suggests that the rate of the competing Suzuki-Miyaura cross-coupling between the newly formed boronate ester and the starting bromide is faster than the desired borylation.
Troubleshooting Workflow:
Caption: Decision tree for mitigating dimer formation.
Recommended Solutions & Protocols:
-
Ligand and Base Optimization: The choice of ligand and base is crucial in controlling the catalytic cycle.[1][2]
-
Ligands: Employ bulky, electron-rich monophosphine ligands such as SPhos or XPhos. These ligands can accelerate the rate of reductive elimination to form the boronate ester, thus outcompeting the Suzuki coupling pathway.
-
Bases: Switch from potassium acetate (KOAc) to a weaker or more sterically hindered base like potassium 2-ethylhexanoate. This can modulate the rate of transmetalation in the competing Suzuki reaction.[2]
-
-
Alternative Boron Reagents:
-
Tetrahydroxydiboron (BBA): BBA is a more atom-economical and can sometimes offer different reactivity profiles compared to bis(pinacolato)diboron (B₂pin₂). The addition of ethylene glycol has been shown to stabilize BBA in reactions, potentially improving yields and reducing side reactions.[1]
-
Tetrakis(dimethylamino)diboron: This reagent is a precursor to both BBA and B₂pin₂ and can be a more atom-economical choice.[2]
-
-
One-Pot, Two-Step Borylation/Suzuki Coupling: If the goal is a subsequent Suzuki coupling, consider a one-pot procedure where the borylation is performed first, followed by the addition of the second coupling partner without isolating the boronic ester intermediate. This can be more efficient but requires careful optimization to avoid dimerization.
Q2: I'm struggling with the purification of the final this compound. It's highly polar and shows poor behavior on silica gel chromatography. What are my options for large-scale purification?
Root Cause Analysis: Boronic acids, especially those containing polar heterocyclic scaffolds, are notoriously difficult to purify by standard silica gel chromatography. The acidic nature of the silanol groups on silica can lead to strong adsorption, streaking, and even decomposition (protodeboronation) of the product. The high polarity of the target molecule further exacerbates these issues, leading to poor retention in reversed-phase chromatography as well.
Troubleshooting Workflow:
Caption: Strategies for purifying polar boronic acids.
Recommended Solutions & Protocols:
-
Purification via the Pinacol Boronate Ester: The most robust strategy is often to purify the more stable and less polar pinacol boronate ester intermediate before hydrolysis to the final boronic acid.
-
Protocol for Pinacol Ester Synthesis: A patented method involves the reaction of 6-bromoimidazo[1,2-a]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst like Pd(dppf)₂Cl₂ and anhydrous potassium acetate in 1,4-dioxane.
-
-
Purification via Diethanolamine Adducts: Boronic acids can form stable, often crystalline, adducts with diethanolamine. These adducts can be precipitated, filtered, and then hydrolyzed back to the pure boronic acid. This method is particularly useful for removing non-acidic impurities.
-
General Protocol:
-
Dissolve the crude boronic acid in an appropriate solvent (e.g., ether).
-
Add diethanolamine (1.1 equivalents).
-
Stir until precipitation is complete.
-
Filter the solid adduct and wash with the solvent.
-
To regenerate the boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ether) and dilute aqueous acid (e.g., 0.1 M HCl).
-
-
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.
-
Ion-Exchange Chromatography: The acidic nature of the boronic acid allows for its retention on an anion-exchange resin, enabling separation from neutral or basic impurities.
-
Q3: My reaction yield is low, and I suspect protodeboronation is a significant side reaction. How can I confirm this and prevent it?
Root Cause Analysis: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, especially heteroaromatic ones. This can be catalyzed by acid or base and is often exacerbated by the presence of water and elevated temperatures.
Confirmation and Mitigation:
-
Analytical Confirmation:
-
LC-MS: Look for a mass corresponding to the parent imidazo[1,2-a]pyridine.
-
¹H NMR: Compare the spectrum of your product to that of the starting 6-bromoimidazo[1,2-a]pyridine and the unsubstituted imidazo[1,2-a]pyridine. The disappearance of the boronic acid signals and the appearance of signals corresponding to the unsubstituted ring are indicative of protodeboronation.
-
-
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially for the borylation step.
-
Inert Atmosphere: Exclude oxygen and moisture by working under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
pH Control: During work-up and purification, avoid strongly acidic or basic conditions.
-
Use of Boronate Esters: Working with more stable boronate esters (e.g., pinacol esters) until the final deprotection step can significantly reduce protodeboronation.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up borane chemistry?
A: The use of borane reagents on a large scale requires strict safety protocols. Diborane and some borane complexes can be pyrophoric and react violently with water, releasing flammable hydrogen gas. Always work in a well-ventilated fume hood, under an inert atmosphere, and have appropriate quenching procedures in place. For Miyaura borylations, be aware of the potential for hydrogen evolution during the reaction and work-up, especially when using excess diboron reagents under aqueous basic conditions. A thorough process safety review is essential before any scale-up.[3]
Q: Is it better to synthesize the boronic acid directly or to go through a boronate ester intermediate?
A: For scale-up, the boronate ester route is generally recommended. Pinacol esters are significantly more stable to storage, handling, and chromatography than the free boronic acids. This allows for more reliable purification and quality control of the intermediate before proceeding to the final deprotection step. While it adds a step to the synthesis, the improved stability and handling often lead to higher overall yields and purity on a larger scale.
Q: What are the best analytical methods for monitoring the reaction and assessing the purity of the final product?
A: A combination of techniques is recommended:
-
Reaction Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.
-
Purity Assessment of Boronic Acids:
-
Reversed-Phase HPLC: This can be challenging due to the polarity of the boronic acid and its potential for on-column degradation. Methods using polar-modified C18 columns or HILIC may be more successful.
-
¹H and ¹³C NMR: Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine purity.
-
¹¹B NMR: This is a very useful technique to observe the boron species in solution and can help identify impurities or degradation products.
-
LC-MS: Useful for identifying the mass of the desired product and any impurities.
-
Q: Are there alternative, more "green" borylation methods I should consider?
A: Yes, the field is moving towards more sustainable methods.
-
C-H Borylation: Iridium-catalyzed C-H borylation is a powerful technique that avoids the use of halogenated starting materials. While regioselectivity can be a challenge, it is a more atom-economical approach. For imidazo[1,2-a]pyridines, visible-light-induced C-5 selective C-H borylation has been reported, suggesting that regioselective borylation at other positions may be achievable with further development.[4]
-
Alternative Boron Sources: As mentioned earlier, using tetrahydroxydiboron (BBA) is more atom-economical than B₂pin₂.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol is adapted from patent literature and may require optimization.
Reaction Scheme:
6-bromoimidazo[1,2-a]pyridine + Bis(pinacolato)diboron --(Pd catalyst, base, solvent)--> this compound pinacol ester
Materials:
-
6-bromoimidazo[1,2-a]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)₂Cl₂ (or other suitable palladium catalyst)
-
Anhydrous potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and an inert gas inlet, add 6-bromoimidazo[1,2-a]pyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via cannula.
-
Add the palladium catalyst (e.g., Pd(dppf)₂Cl₂, 0.03 equiv).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pinacol ester.
Protocol 2: Deprotection of Pinacol Ester to Boronic Acid via Diethanolamine Adduct
This is a general procedure and should be optimized for the specific substrate.
Procedure:
-
Dissolve the crude or purified this compound pinacol ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) and stir at room temperature. A white precipitate should form.
-
Continue stirring until the starting material is consumed (monitor by TLC).
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain the diethanolamine adduct.
-
Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.
-
Stir vigorously until the solid dissolves and two clear layers are formed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Novel Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including approved drugs like Zolpidem and Olprinone.[1][2][3] The fusion of an imidazole and a pyridine ring creates a unique 10 π-electron aromatic system, offering a versatile template for designing novel therapeutics targeting everything from cancer to tuberculosis.[2][4][5][6][7][8]
However, the synthesis of novel derivatives, whether through multicomponent reactions, condensations, or oxidative couplings, often presents challenges in regioselectivity and isomerism.[9][10] An unambiguous confirmation of the chemical structure is therefore not merely a routine check but a critical step that underpins the reliability of all subsequent biological and material science data. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies and wasted resources.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously confirm the structure of novel imidazo[1,2-a]pyridine derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique approach forms a self-validating system for structural elucidation.
The Spectroscopic Toolkit: Your First Line of Evidence
The initial characterization of a newly synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. When combined, they build a powerful, corroborative case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For imidazo[1,2-a]pyridine derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.
Causality Behind the Choice: While ¹H NMR provides information on the proton environment and their adjacencies (through coupling), ¹³C NMR reveals the carbon framework. However, to unequivocally link protons to the carbons they are attached to (HSQC) and, more importantly, to map long-range connectivities across several bonds (HMBC), 2D NMR is indispensable. This is particularly crucial for determining the position of substituents on the bicyclic core.
Experimental Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often useful for compounds with exchangeable protons (e.g., -OH, -NH).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shifts.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The parameters for acquisition will vary depending on the spectrometer and the specific nucleus being observed.
Data Interpretation and Comparison
-
¹H NMR: The aromatic region is particularly diagnostic. Protons on the pyridine ring typically appear as doublets or triplets, with characteristic coupling constants. For instance, the proton at position 5 (H-5) is often the most deshielded due to its proximity to the bridgehead nitrogen.[11] A singlet is typically observed for the proton at C3 if unsubstituted.[11][12]
-
¹³C NMR: The carbon signals for the fused ring system have predictable chemical shift ranges. The bridgehead carbon (C-8a) and the carbon adjacent to the second nitrogen (C-2) are key landmarks.[11][13]
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Imidazo[1,2-a]pyridine Core
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | ~7.5 - 7.9 (s) | ~145 - 150 |
| C3 | ~7.9 - 8.2 (s) | ~112 - 118 |
| C5 | ~8.0 - 8.5 (d) | ~124 - 128 |
| C6 | ~6.7 - 7.2 (t) | ~111 - 115 |
| C7 | ~7.1 - 7.6 (t) | ~122 - 126 |
| C8 | ~7.6 - 7.9 (d) | ~117 - 121 |
| C8a | - | ~130 - 135 |
Note: These are approximate ranges. Actual values are highly dependent on the solvent and the electronic nature of substituents.[7][11][14]
Figure 1. Integrated NMR workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound, which is a fundamental piece of evidence.
Causality Behind the Choice: High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a mass measurement with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental composition (molecular formula), which is a critical validation of the intended product. Tandem MS (MS/MS) experiments can induce fragmentation, providing clues about the structure of the core and its substituents.[11][15]
Experimental Protocol: Sample Preparation for ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.
-
Acidification (Optional but Recommended): For positive ion mode, adding a trace amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity for nitrogen-containing heterocycles like imidazo[1,2-a]pyridines.
-
Direct Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Table 2: Comparison of Common Ionization Techniques for Imidazo[1,2-a]pyridine Analysis
| Technique | Principle | Common Adducts Observed | Best For |
| Electrospray Ionization (ESI) | Soft ionization from a charged droplet | [M+H]⁺, [M+Na]⁺ | Polar, thermally labile molecules; obtaining molecular formula (HRMS).[15] |
| Electron Ionization (EI) | Hard ionization via electron beam | M⁺˙ (molecular ion) | Volatile, thermally stable molecules; creating fragmentation libraries. |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent, then sample | [M+H]⁺ | Less polar molecules that are not easily ionized by ESI. |
Ancillary Spectroscopic Methods
While NMR and MS are the primary tools, other methods provide complementary data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for the rapid identification of key functional groups. For example, a strong absorption band around 1650-1750 cm⁻¹ would instantly confirm the presence of a carbonyl group (C=O) in an amide or ketone derivative.[11][16][17]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the imidazo[1,2-a]pyridine core gives rise to characteristic UV absorptions. While not typically used for primary structure confirmation, changes in the absorption maxima can provide evidence of modifications to the aromatic system.
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, definitive structural proof is required, especially for confirming regiochemistry or determining the absolute configuration of a chiral center, single-crystal X-ray crystallography is the ultimate arbiter.[18]
Causality Behind the Choice: This technique directly maps the electron density of a molecule in its crystalline state, providing a 3D model of the atomic positions with high precision. It is the only common laboratory method that can directly observe the spatial arrangement of atoms, thereby confirming connectivity, bond lengths, bond angles, and stereochemistry without ambiguity.[19]
The Major Prerequisite: The primary challenge and limitation of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.
Figure 2. Simplified workflow for single-crystal X-ray analysis.
Integrating the Data: A Self-Validating System
Trustworthiness in structural confirmation comes from the convergence of evidence from orthogonal techniques. No single piece of data should be relied upon in isolation. The proposed structure must be consistent with all the collected experimental data.
Figure 3. Corroborative data integration for structure validation.
Case Scenario: Imagine a reaction designed to produce 2-phenyl-7-methylimidazo[1,2-a]pyridine.
-
MS First: HRMS confirms the molecular formula is C₁₄H₁₂N₂. This immediately rules out unexpected side products with different formulas.
-
Then NMR:
-
¹H NMR shows the characteristic signals for the bicyclic core, plus a singlet for a methyl group and multiplets for a phenyl group.[11]
-
HMBC is the key. A correlation between the methyl protons and carbons of the pyridine ring (e.g., C-7 and C-8) would confirm the 7-methyl regioisomer over other possibilities like the 5-, 6-, or 8-methyl isomers.
-
-
Finally, X-ray (if necessary): If the NMR data were ambiguous or if a new synthetic route with uncertain regioselectivity was used, an X-ray crystal structure would provide the definitive answer, visually confirming the methyl group's position at C-7.[18][20]
Conclusion
Confirming the structure of a novel imidazo[1,2-a]pyridine derivative is a systematic process of evidence accumulation. It begins with foundational spectroscopic techniques—NMR to map the atomic framework and MS to confirm the elemental composition—and culminates, when necessary, with the unequivocal proof offered by single-crystal X-ray crystallography. By understanding the causal role of each technique and integrating their results into a cohesive, self-validating narrative, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of the next generation of therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Acids in Suzuki Coupling: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid. However, the diverse array of available boronic acids and their derivatives presents a critical choice that significantly impacts reaction efficiency, substrate scope, and overall success. This guide provides an in-depth comparative analysis of different boronic acids, offering field-proven insights and experimental data to inform your selection and optimize your Suzuki coupling reactions.
The Central Role of Boronic Acids in Suzuki Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[1][2] The success of this reaction hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of the boronic acid derivative directly influences the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][2] The reactivity, stability, and handling characteristics of the boronic acid are therefore paramount considerations.
A Comparative Look at Boronic Acid Classes
Arylboronic Acids: The Workhorse Reagents
Arylboronic acids are the most commonly employed class of organoboron reagents in Suzuki coupling due to their commercial availability, general stability, and high reactivity in many cases.[3] They are typically crystalline solids that are relatively easy to handle.
Key Characteristics:
-
Reactivity: Generally high, particularly with electron-rich aryl groups. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, sometimes facilitating transmetalation.[2]
-
Stability: While generally stable, arylboronic acids can undergo side reactions such as protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and formation of trimeric anhydrides (boroxines), especially under anhydrous conditions.[4] This can lead to lower yields and the need for an excess of the boronic acid.
-
Substrate Scope: Broad, enabling the synthesis of a wide variety of biaryl compounds.
Heteroarylboronic Acids: A Double-Edged Sword
The incorporation of heteroaromatic moieties is a vital strategy in drug discovery.[5] However, heteroarylboronic acids often present unique challenges.
Key Considerations:
-
Reactivity and Stability: The reactivity and stability of heteroarylboronic acids are highly dependent on the nature and position of the heteroatom(s).[5] For instance, 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation.[6] In contrast, 3- and 4-pyridylboronic acids are generally more stable.[5] The lone pair of electrons on the heteroatom can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5]
-
Strategic Solutions: To overcome the instability of certain heteroarylboronic acids, more stable derivatives like potassium heteroaryltrifluoroborates or MIDA boronates are often employed.[7]
Alkenyl- and Alkylboronic Acids: Expanding the Synthetic Toolbox
While aryl-aryl couplings are the most common application, Suzuki coupling can also be used to form C(sp²)-C(sp²) (alkenyl) and C(sp²)-C(sp³) (alkyl) bonds.
Alkenylboronic Acids:
-
Reactivity: Generally exhibit good reactivity, allowing for the stereospecific synthesis of substituted alkenes.
-
Stability: Can be susceptible to protodeboronation, particularly for electron-rich or sterically hindered derivatives.[8]
Alkylboronic Acids:
-
Challenges: The use of alkylboronic acids has historically been more challenging due to competing side reactions. The primary issue is β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct instead of the desired cross-coupled product.[9][10]
-
Modern Solutions: Significant progress has been made in developing catalyst systems that promote the desired reductive elimination over β-hydride elimination.[3][9] The use of bulky, electron-rich phosphine ligands is often crucial for successful B-alkyl Suzuki couplings.[3][9]
Beyond Boronic Acids: Advanced and Stabilized Reagents
To address the limitations of traditional boronic acids, a variety of more stable and versatile derivatives have been developed.
Boronic Esters: Enhanced Stability and Purity
Boronic esters, particularly pinacol and neopentyl esters, are popular alternatives to boronic acids.[6]
Advantages:
-
Stability: Generally more stable than the corresponding boronic acids and are often amenable to chromatographic purification.[6] This increased stability makes them suitable for use with unstable organic fragments, such as the 2-pyridyl moiety.[6]
-
Preparation: Can be conveniently prepared via the Miyaura borylation reaction.[6]
-
Reactivity: While more stable, they can be less reactive than boronic acids.[6] The active transmetalating species is often debated, with possibilities including direct reaction or prior hydrolysis to the boronic acid.[6][8]
Organotrifluoroborates: Bench-Stable and Easy to Handle
Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable and user-friendly boronic acid surrogates.
Key Features:
-
Stability: They are typically crystalline solids with excellent benchtop stability, even for traditionally unstable groups like electron-deficient heteroaryls.[7] This stability allows for long-term storage without degradation.[7]
-
Reactivity: They require activation under the reaction conditions, often through slow hydrolysis to the corresponding boronic acid.[4] This "slow-release" strategy can minimize side reactions associated with high concentrations of reactive boronic acids.[4]
MIDA Boronates: The Power of Protection
N-methyliminodiacetic acid (MIDA) boronates are a revolutionary class of protected boronic acids that have enabled iterative cross-coupling strategies for the synthesis of complex molecules.[11][12]
Unparalleled Advantages:
-
Exceptional Stability: MIDA boronates are remarkably stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, strong acids, and oxidants.[12] This allows for the synthesis and purification of complex boronate building blocks.
-
Controlled Reactivity: They are unreactive in Suzuki coupling under anhydrous conditions. The boronic acid can be readily unmasked for cross-coupling by simple treatment with a mild aqueous base at room temperature. This orthogonal reactivity allows for sequential, controlled cross-coupling reactions.[12]
-
Broad Scope: MIDA boronates have been successfully employed in the coupling of a wide range of aryl, heteroaryl, vinyl, and cyclopropyl groups, even with challenging coupling partners.
Comparative Performance Data
The following table summarizes the general characteristics and performance of different boronic acid derivatives in Suzuki coupling. It is important to note that optimal reaction conditions (catalyst, ligand, base, solvent) can vary significantly depending on the specific substrates.
| Boron Reagent | General Structure | Key Advantages | Key Disadvantages | Typical Applications |
| Boronic Acids | R-B(OH)₂ | High reactivity, atom economy | Susceptible to protodeboronation, oxidation, and boroxine formation | General aryl-aryl and aryl-vinyl couplings |
| Pinacol Boronic Esters | R-B(O₂C₂Me₄) | Increased stability, purifiable by chromatography | Can be less reactive than boronic acids | Couplings with unstable fragments, Miyaura borylation products |
| Potassium Organotrifluoroborates | [R-BF₃]K | Excellent benchtop stability, slow release of boronic acid | Requires activation, lower atom economy | Couplings with unstable heteroaryl groups |
| MIDA Boronates | R-B(MIDA) | Exceptional stability, compatibility with diverse reagents, enables iterative cross-coupling | Requires a deprotection step | Multi-step synthesis, iterative cross-coupling |
Experimental Protocol: A Model Suzuki Coupling
This protocol provides a general procedure for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Reaction: Cross-coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vial, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Logical Frameworks
The choice of boronic acid and reaction conditions is guided by the fundamental steps of the Suzuki coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The boronic acid enters the cycle at the transmetalation step, where it reacts with the palladium(II) complex formed after oxidative addition. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[1]
Caption: Interconversion of different boronic acid derivatives.
This diagram illustrates the relationship between boronic acids and their more stable derivatives. The ability to interconvert between these forms provides synthetic flexibility and allows for the strategic use of protected or slow-release reagents to overcome specific challenges.
Conclusion: Making an Informed Choice
The selection of the appropriate boronic acid or its derivative is a critical parameter for a successful Suzuki-Miyaura coupling reaction. For routine aryl-aryl couplings with stable substrates, traditional boronic acids often suffice. However, when dealing with unstable fragments, challenging substrates, or the need for multi-step synthetic sequences, the use of more stable derivatives like pinacol esters, organotrifluoroborates, or MIDA boronates is highly recommended. By understanding the comparative advantages and disadvantages of each class of reagent, researchers can make informed decisions to enhance the efficiency, reliability, and scope of their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Regioselective Functionalization of Imidazo[1,2-a]pyridine
An In-Depth Comparison of Positional Reactivity Supported by Experimental Data
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds, including well-known drugs like zolpidem and alpidem.[1][2] Its unique electronic structure dictates a distinct pattern of reactivity, making a deep understanding of its positional selectivity crucial for medicinal chemists and researchers in drug development. This guide provides a comprehensive comparison of the reactivity at different positions of the imidazo[1,2-a]pyridine ring, grounded in mechanistic principles and supported by established experimental protocols.
The Electronic Landscape: Why C3 is King
The reactivity of the imidazo[1,2-a]pyridine ring is governed by the interplay between the electron-donating imidazole moiety and the electron-withdrawing pyridine ring. Computational studies, including Density Functional Theory (DFT) calculations, reveal that the highest electron density is localized on the imidazole part of the scaffold, particularly at the C3 position.[3][4]
This high nucleophilicity at C3 can be rationalized by examining the key resonance structures. The lone pair of electrons on the bridgehead nitrogen (N4) can delocalize into the imidazole ring, creating a resonance contributor with a negative charge on C3. This makes C3 the primary site for electrophilic attack.
Diagram 1: Key Resonance Contributor
Caption: Resonance delocalization places a negative charge on C3.
Following C3, the pyridine ring positions C5 and C7 exhibit the next highest reactivity towards electrophiles, influenced by the activating effect of the fused imidazole ring. The C2 position is generally unreactive to electrophiles but can be functionalized through other means.
Electrophilic Aromatic Substitution: A Positional Breakdown
Electrophilic aromatic substitution (EAS) is the most common functionalization pathway for the imidazo[1,2-a]pyridine core. The regioselectivity is highly predictable.
Diagram 2: Reactivity Map
Caption: General reactivity map for the imidazo[1,2-a]pyridine ring.
2.1. C3 Position: The Most Nucleophilic Site
The C3 position is the undisputed hotspot for electrophilic substitution. Reactions such as halogenation, nitration, and formylation occur almost exclusively at this site under mild conditions, often without the need for a catalyst.[1][5]
-
Halogenation : Direct bromination and chlorination of imidazo[1,2-a]pyridines proceed with high regioselectivity at the C3 position.[6][7] Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), or even sodium chlorite/bromite, are highly effective.[7][8] This C3-halogenated product is a versatile intermediate for further modifications via cross-coupling reactions.[6][7]
-
Formylation (Vilsmeier-Haack Reaction) : The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, is a classic method for introducing a formyl group onto electron-rich heterocycles.[9][10][11][12][13] On imidazo[1,2-a]pyridine, this reaction proceeds smoothly and selectively at the C3 position.
2.2. C5 and C7 Positions: Secondary Sites
If the C3 position is blocked by a substituent, electrophilic attack can be directed to the C5 and C7 positions of the pyridine ring. The outcome is often a mixture of isomers, with the specific ratio depending on the steric and electronic nature of the existing substituent at C3 and the reaction conditions.
2.3. C2 Position: The Exception
Direct electrophilic substitution at C2 is rarely observed. The stability of the intermediate cation formed upon attack at C2 is significantly lower than that for attack at C3.[14][15] However, C2 can be functionalized through cyclization strategies during the synthesis of the ring itself or via directed metallation.
Comparative Data Summary
The following table summarizes the typical outcomes for key electrophilic substitution reactions on an unsubstituted imidazo[1,2-a]pyridine.
| Reaction | Reagent(s) | Primary Product Position | Typical Yield | Reference |
| Bromination | NBS in CH₃CN | C3 | >90% | [7] |
| Chlorination | NaClO₂ / AcOH | C3 | 64-92% | [7][8] |
| Formylation | POCl₃ / DMF | C3 | High | [9][10] |
| Nitration | HNO₃ / H₂SO₄ | C3-nitro | Moderate to High | [16] |
Metal-Catalyzed Cross-Coupling: Expanding Chemical Space
While direct C-H functionalization is powerful, pre-functionalization (e.g., halogenation) followed by metal-catalyzed cross-coupling reactions unlocks vast chemical diversity.[17] C3-bromo or C3-chloro imidazo[1,2-a]pyridines are excellent substrates for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, allowing for the introduction of aryl, alkynyl, and alkenyl groups, respectively.[6][17][18]
Diagram 3: Typical Cross-Coupling Workflow
Caption: A common two-step sequence for C3-arylation.
Nucleophilic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by a strong electron-withdrawing group (like a nitro group) or when a good leaving group (like a halogen) is present. For instance, 3-nitroimidazo[1,2-a]pyridines can undergo nucleophilic substitution with thiols.[16]
Featured Experimental Protocols
Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine
-
Rationale: This protocol uses N-Bromosuccinimide (NBS), a mild and selective electrophilic bromine source, to functionalize the most electron-rich position (C3) with high efficiency. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.05 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromoimidazo[1,2-a]pyridine. (Typical yields >90%).
-
Protocol 2: Vilsmeier-Haack Formylation at C3
-
Rationale: This reaction generates the electrophilic Vilsmeier reagent in situ from POCl₃ and DMF. The highly nucleophilic C3 position of the imidazo[1,2-a]pyridine attacks this electrophile, leading to formylation after aqueous workup.
-
Procedure:
-
In a round-bottom flask, cool dimethylformamide (DMF, 5 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of imidazo[1,2-a]pyridine (1.0 mmol) in DMF (2 mL) dropwise to the reagent mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, then heat to 60 °C for 1 hour.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution until pH ~7-8.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Conclusion
The imidazo[1,2-a]pyridine ring system exhibits a well-defined and predictable reactivity pattern. The C3 position is overwhelmingly the most reactive site for electrophilic substitution due to its high electron density. This inherent selectivity allows for the straightforward synthesis of C3-functionalized derivatives, which serve as versatile building blocks. When C3 is blocked, functionalization can be directed to C5 and C7. For medicinal chemists, mastering the regioselective functionalization of this scaffold is a key step in leveraging its privileged structure for the design and synthesis of novel therapeutic agents.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 18. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
A Comparative Guide to In Vitro and In Silico Evaluation of Imidazo[1,2-a]pyridine Derivatives
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of in vitro and in silico methodologies used to evaluate derivatives of this scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore the experimental data supporting their anticancer, antimicrobial, and enzyme inhibitory potential, and delve into the computational approaches that rationalize these findings and guide further development.
The Rise of Imidazo[1,2-a]pyridines in Drug Discovery
Imidazo[1,2-a]pyridines are nitrogen-based heterocycles that have garnered significant attention due to their potent and diverse pharmacological profiles.[4][5] Their versatile synthesis and amenability to structural modification have led to the development of numerous derivatives with activities against various diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][5][6][7][8] Several marketed drugs, such as Zolpidem and Alpidem, are based on the imidazopyridine core, highlighting the therapeutic relevance of this scaffold.[2][3]
This guide will compare and contrast the performance of different Imidazo[1,2-a]pyridine derivatives, focusing on the synergy between experimental (in vitro) validation and computational (in silico) prediction.
Part 1: In Vitro Assessment of Biological Activity
In vitro studies are foundational to drug discovery, providing the initial proof-of-concept for a compound's biological activity. The selection of appropriate assays is critical for generating reliable and comparable data.
Anticancer Activity Evaluation
A primary focus of Imidazo[1,2-a]pyridine research is their potential as anticancer agents.[4][5] Various in vitro studies have demonstrated their therapeutic effects against a range of cancer cell lines, including breast, liver, colon, lung, and cervical cancers.[5]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound HB9 | A549 (Lung) | 50.56 | [9] |
| Compound HB10 | HepG2 (Liver) | 51.52 | [9] |
| Compound 13k | HCC827 (Lung) | 0.09 - 0.43 | [10] |
| Compound 6d & 6i | HepG2 (Liver) | Not specified, but showed antiproliferative activity | [11] |
| IP-5 | HCC1937 (Breast) | 45 | [12] |
| Compound 28e | MGC-803 (Gastric) | 0.038 | [13] |
| Compound 42g | (Not specified) | 0.001 (as Nek2 inhibitor) | [14] |
This table presents a selection of data to illustrate the range of potencies observed. For a comprehensive understanding, refer to the cited literature.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Imidazo[1,2-a]pyridine derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
The rationale behind this protocol lies in its ability to provide a quantitative measure of a compound's ability to inhibit cell growth, a hallmark of potential anticancer agents.
Mechanism of Action: Beyond Cytotoxicity
Understanding the mechanism by which these derivatives exert their anticancer effects is crucial. Studies have shown that their activity often results from the inhibition of key molecular targets and signaling pathways.[5] For instance, some derivatives have been identified as potent PI3K/mTOR dual inhibitors, while others target the Wnt/β-catenin signaling pathway or act as Nek2 inhibitors.[13][14][15][16]
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the discovery and development of anticancer Imidazo[1,2-a]pyridine derivatives, integrating in vitro and in silico approaches.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[6][17]
Comparative Antimicrobial Activity:
| Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Compound 4e | P. aeruginosa, S. aureus | 0.5 | [17] |
| Compound 4e | E. coli CTXM, K. pneumoniae NDM | 0.5 - 0.7 | [17] |
| Various derivatives | Gram-positive and Gram-negative bacteria, fungi | Strong inhibition observed | [6] |
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The Imidazo[1,2-a]pyridine derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
This protocol provides a quantitative measure of a compound's potency against specific microbial strains, which is essential for comparing the efficacy of different derivatives.
Part 2: In Silico Characterization and Prediction
In silico studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics simulations, are powerful tools for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives.[18][19][20]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] This technique is instrumental in identifying key interactions between Imidazo[1,2-a]pyridine derivatives and their biological targets.
Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives:
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound HB7 | Human LTA4H (3U9W) | -11.237 | [9] |
| Compound C | Oxidoreductase | -9.207 | [21] |
| Compound 5d | DPP-4 | Not specified, but showed key binding features | [22] |
| Compound 4b | Bacterial GyrB | -10.4 | [17] |
Methodology for Molecular Docking:
-
Protein and Ligand Preparation: The 3D structures of the target protein (retrieved from the Protein Data Bank) and the Imidazo[1,2-a]pyridine derivative are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing energy.
-
Binding Site Definition: The active site of the protein is defined.
-
Docking Simulation: A docking algorithm is used to generate a series of possible binding poses of the ligand in the protein's active site.
-
Scoring and Analysis: The binding poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
The rationale for using molecular docking is to visualize and quantify the interactions between a ligand and its target, providing a structural basis for its biological activity and guiding structure-based drug design.
Synergy between In Vitro and In Silico Approaches
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogs
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle recognized in medicinal chemistry as a "privileged structure".[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Derivatives of this scaffold have been investigated and developed for their potent anticancer, antitubercular, antimicrobial, and antiviral properties, among others.[3][4][5][6] Several marketed drugs, including Zolpidem (a sedative) and Olprinone (a cardiac inotrope), feature this core, underscoring its therapeutic relevance.[2][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs across key therapeutic areas. By synthesizing data from numerous studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for researchers and drug development professionals.
Part 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents due to its capacity to inhibit various molecular pathways crucial for cancer cell proliferation and survival.[6][7]
Structural-Activity Relationship (SAR) Analysis
Systematic modifications of the imidazo[1,2-a]pyridine core have revealed critical insights into the structural requirements for potent anticancer activity. The primary points of modification that significantly influence efficacy are the C-2, C-3, and C-7 positions.
-
Substitution at C-2: The nature of the substituent at the C-2 position dramatically impacts cytotoxic potency. Studies have shown that both electron-donating and electron-withdrawing groups can modulate activity, and the optimal choice is often cell-line dependent.[8] For example, a C-2 phenyl ring substituted with electron-withdrawing groups, such as a 2,4-difluorophenyl moiety, demonstrated high efficacy against the MCF-7 breast cancer cell line.[8]
-
Substitution at C-3: The C-3 position is another critical site for modification. Direct amination at this position has been shown to enhance biological activity when compared to the unsubstituted parent scaffold.[1][9] This suggests that introducing a hydrogen bond donor at C-3 can lead to more favorable interactions with target proteins.
-
Substitution on the Pyridine Ring: Modifications on the pyridine portion of the scaffold, particularly at the C-7 position, also play a role in determining the antimicrobial and anticancer activity.[1] The specific nature of the substituent can influence the compound's overall electronic properties and steric profile.
Mechanism of Action: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting a range of molecular targets, most notably protein kinases that are frequently dysregulated in cancer.[6] Key pathways targeted by these compounds include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine analogs have been developed as potent inhibitors of PI3Kα, thereby downregulating the activity of Akt and mTOR and inducing apoptosis in cancer cells.[10] One such compound, with a bioisosteric 1,2,4-oxadiazole group, exhibited a potent PI3Kα inhibition with an IC₅₀ of 2 nM.[10]
-
Kinase Inhibition (Nek2, CDKs): These compounds have been successfully designed as inhibitors of specific kinases involved in cell cycle progression. For instance, a series of derivatives were developed as potent inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), with one compound showing an IC₅₀ of 38 nM in MGC-803 gastric cancer cells.[11][12] Similarly, the scaffold has been optimized to produce selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine analogs.
Comparative Performance Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine analogs against various human cancer cell lines.
| Compound ID | C-2 Substituent | C-3 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 18 | 2,4-difluorophenyl | p-fluorophenyl amine | MCF-7 (Breast) | 9.60 ± 3.09 | [8] |
| Compound 16 | Varied | Varied | HT-29 (Colon) | 12.98 ± 0.40 | [8] |
| Compound 6 | Phenyl derivative | Varied | A375 (Melanoma) | 9.7 (approx.) | [10] |
| Compound 6 | Phenyl derivative | Varied | HeLa (Cervical) | 11.2 (approx.) | [10] |
| Compound 28e | Varied | Varied | MGC-803 (Gastric) | 0.038 | [11][12] |
| IMPA-2 | Hybrid with 2-amino-4H-pyran | H | A549 (Lung) | Potent Cytotoxicity | [14] |
| HB9 | 4-carboxyphenyl | Hybrid with amine | A549 (Lung) | 50.56 | [15][16] |
| HB10 | 4-carboxyphenyl | Hybrid with hydrazide | HepG2 (Liver) | 51.52 | [15][16] |
Part 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has been a particularly fruitful starting point, leading to the development of clinical candidates like Telacebec (Q203).[17][18][19]
Structural-Activity Relationship (SAR) Analysis
Extensive SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have established a clear blueprint for designing potent anti-TB agents.[20]
-
Core Structure: The N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide structure is a validated pharmacophore for potent anti-TB activity.[19]
-
Pyridine Ring Substitution (R²): The presence of a chlorine atom at the C-6 or C-7 position is critical. It enhances both the intrinsic activity against Mtb and the metabolic stability of the compound, a crucial parameter for in vivo efficacy.[18]
-
Side Chain Substitution (R¹): A small, lipophilic alkyl group, specifically an ethyl group, attached to the carboxamide side chain is generally the most favorable for activity.[18]
Mechanism of Action: Disrupting Mycobacterial Respiration
Unlike many antibiotics that target cell wall synthesis or protein translation, these advanced imidazo[1,2-a]pyridine analogs have a novel mechanism of action. They are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain.[17][19] This inhibition disrupts the oxidative phosphorylation pathway, blocking ATP synthesis and leading to bacterial death.[19] This unique MOA makes them effective against drug-resistant strains.
Caption: Inhibition of the Mtb electron transport chain at the Cytochrome bc1 complex by Imidazo[1,2-a]pyridine analogs.
Comparative Performance Data: Antitubercular Activity
The table below highlights the potent in vitro activity of optimized imidazo[1,2-a]pyridine-3-carboxamides against replicating Mtb H₃₇Rv.
| Compound ID | R¹ Substituent | R² Substituent | MIC against Mtb H₃₇Rv (µM) | Reference |
| Compound 9 | Varied | Varied | ≤0.006 | [20] |
| Compound 12 | Varied | Varied | ≤0.006 | [20] |
| Compound 16 | Varied | Varied | ≤0.006 | [20] |
| Compound 17 | Varied | Varied | ≤0.006 | [20] |
| Compound 18 | Varied | Varied | ≤0.006 | [20] |
Part 3: Antimicrobial & Antiviral Activities
Antibacterial SAR
Beyond their specific efficacy against Mtb, imidazo[1,2-a]pyridine derivatives have been explored as broad-spectrum antibacterial agents. SAR studies indicate that, similar to the anticancer analogs, activity is influenced by substituents at the C-2 and C-7 positions.[1] The nature of the group on a C-2 phenyl ring and the type of substituent at C-7 are key determinants of potency against both Gram-positive and Gram-negative bacteria.[1] For example, compound 9a (N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide) showed high activity against Bacillus subtilis.[21]
Antiviral SAR
In the antiviral domain, a distinct SAR profile emerges. Studies on dibromoimidazo[1,2-a]pyridines bearing a thioether side chain at the C-3 position revealed potent activity against viruses like HIV, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[22][23][24] A key finding from these studies is that hydrophobicity (logP) is the most critical factor for predicting antiviral activity.[22][23] Structural modifications focused on elongating the thioether side chain and adding various substituents to the terminal aromatic ring to optimize this physicochemical property.[23]
Part 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology: [10][25][26]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HCT-116) into a 96-well plate at a density of 7 x 10³ to 1 x 10⁴ cells/well in 180 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyridine analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 200 µL of medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control. Incubate for 48 hours.
-
MTT Addition: After incubation, discard the supernatant and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Microplate Alamar Blue Assay (MABA) for Anti-TB MIC Determination
This protocol is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Causality: Alamar Blue (resazurin) is a cell viability indicator that uses the reducing power of living cells to convert blue resazurin to pink resorufin. The color change provides a visual readout of bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a suspension of Mtb H₃₇Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds. Include a drug-free well for a growth control and a well with medium only as a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
MIC Determination: Observe the wells for a color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metaphactory [semopenalex.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 24. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 25. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
comparing the efficacy of different catalysts for Imidazo[1,2-a]pyridine synthesis
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and sedative-hypnotic properties, exemplified by drugs like Zolpidem and Alpidem.[1][5] Consequently, the development of efficient, scalable, and sustainable synthetic methodologies for this scaffold is a paramount objective in medicinal chemistry and drug development.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of imidazo[1,2-a]pyridines. We will move beyond simple protocol listings to explore the mechanistic underpinnings, comparative efficacy, and practical considerations of each major catalytic class. The objective is to equip researchers with the critical knowledge needed to select the optimal synthetic strategy based on criteria such as cost, environmental impact ("greenness"), substrate scope, and overall efficiency.
The Landscape of Catalytic Strategies
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with a two-carbon synthon. The choice of catalyst is pivotal, as it governs the reaction mechanism, dictates the required reaction conditions, and ultimately determines the efficiency and applicability of the method. We will compare the following key catalytic paradigms:
-
Copper-Catalyzed Systems: Ubiquitous due to low cost and versatile reactivity.
-
Palladium-Catalyzed Systems: Powerful for cross-coupling strategies but associated with higher costs.
-
Iron-Catalyzed Systems: An emerging "green" alternative, leveraging an earth-abundant and non-toxic metal.
-
Metal-Free & Iodine-Catalyzed Systems: Valued for their cost-effectiveness and reduced metal contamination.
-
Photocatalytic Systems: A modern approach using visible light to enable novel, mild reaction pathways.
Copper-Catalyzed Systems: The Workhorse Catalyst
Copper catalysts, particularly Cu(I) and Cu(II) salts, are arguably the most extensively used for imidazo[1,2-a]pyridine synthesis. Their popularity stems from a balance of low cost, ready availability, and diverse catalytic activity, enabling various reaction pathways including A³-coupling, oxidative C-H amination, and domino reactions.[6][7][8]
Mechanistic Rationale
A common and powerful copper-catalyzed approach is the three-component domino reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling). The generally accepted mechanism involves the in situ generation of a copper(I) acetylide. This species then reacts with an imine, formed from the condensation of the 2-aminopyridine and aldehyde. The resulting propargylamine intermediate undergoes a 5-exo-dig cyclization, followed by isomerization to yield the aromatic imidazo[1,2-a]pyridine product. The use of an oxidant, often air or oxygen, is common in many protocols to facilitate key steps or regenerate the active catalytic species.[9][10]
Caption: Simplified mechanism for copper-catalyzed A³-coupling synthesis.
Performance Comparison
Copper catalysts offer excellent performance, particularly in multicomponent reactions that build molecular complexity in a single step.[11] Various copper sources can be employed, with CuI, CuBr, and CuSO₄ being common choices.[8][9]
| Catalyst System | Key Reactants | Conditions | Yields (%) | Key Advantages |
| CuI / NaHSO₄·SiO₂ | Aldehyde, 2-Aminopyridine, Alkyne | Toluene, 110°C | 70-92 | Good yields in a one-pot domino reaction.[8] |
| CuBr (air oxidant) | 2-Aminopyridine, Nitroolefin | DMF, 80°C | up to 90 | Utilizes air as a green oxidant.[9] |
| CuI (aerobic) | 2-Aminopyridine, Ketone | DMSO, 120°C | 60-95 | Broad substrate scope including ketones.[10] |
| CuSO₄ / Na-Ascorbate | Aldehyde, 2-Aminopyridine, Alkyne | Water (SDS micelles), 50°C | 75-92 | Green synthesis in aqueous micellar media.[12] |
Expertise & Causality: The choice of the copper salt and additives can be critical. For instance, in the CuI/NaHSO₄·SiO₂ system, CuI is the primary catalyst for the A³-coupling, while the solid acid co-catalyst likely accelerates the initial imine formation, improving overall reaction kinetics.[8] The Cu(II)-Ascorbate system is particularly noteworthy for its "green" credentials; sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, and the use of surfactant micelles in water allows the reaction to proceed in an environmentally benign solvent.[12]
Iron-Catalyzed Systems: The Green Chemistry Contender
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to precious metals like palladium or more toxic options like copper. Iron catalysts have proven effective in mediating the synthesis of imidazo[1,2-a]pyridines, often through cascade reactions involving Michael addition and subsequent cyclization.[11]
Performance Comparison
Iron-catalyzed methods provide a robust and environmentally conscious route to this scaffold. FeCl₃ and FeCl₂ are the most commonly employed catalysts.[11] These reactions are typically efficient for the synthesis of 3-unsubstituted or 3-alkyl-substituted products.
| Catalyst System | Key Reactants | Conditions | Yields (%) | Key Advantages |
| FeCl₃ | 2-Aminopyridine, Nitroolefin | Dioxane, 100°C | 75-90 | Superior Lewis acid catalyst for this cascade reaction.[11] |
| FeCl₂ | 2-Aminopyridine, 2-Methylnitroolefin | Toluene, 120°C | 65-88 | Effective for denitrative cyclization to form 3-methyl derivatives.[10][11] |
Expertise & Causality: In the reaction between 2-aminopyridines and nitroolefins, the Lewis acidic iron catalyst activates the nitroolefin for a Michael addition by the aminopyridine. This is followed by an iron-mediated intramolecular cyclization and dehydration/aromatization cascade to furnish the final product. FeCl₃ was identified as superior to other Lewis acids like AlCl₃ or ZnCl₂ for this transformation, highlighting its optimal balance of Lewis acidity and redox properties for this specific cascade.[11]
Metal-Free & Iodine-Catalyzed Systems
Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes. These methods avoid the cost and potential product contamination associated with transition metals. Molecular iodine (I₂) has emerged as a particularly effective and inexpensive catalyst for these transformations.[13]
Mechanistic Rationale
Iodine can act as a mild Lewis acid to activate substrates and can also participate in redox processes. In the reaction of 2-aminopyridines with ketones, iodine is proposed to facilitate the in situ α-iodination of the ketone, creating a highly reactive intermediate analogous to an α-haloketone. This is readily attacked by the aminopyridine, leading to cyclization and aromatization.[2] In other cases, iodine can trigger the formation of radical intermediates, opening up alternative mechanistic pathways.[13][14]
Caption: General experimental workflow for metal-free synthesis.
Performance Comparison
Metal-free and iodine-catalyzed systems offer a compelling combination of simplicity, low cost, and good efficiency. They are particularly effective for the classic condensation of 2-aminopyridines with α-haloketones or for one-pot reactions involving ketones.[13][14]
| Catalyst System | Key Reactants | Conditions | Yields (%) | Key Advantages |
| Iodine (catalytic) | 2-Aminopyridine, Ketone | EtOH, Reflux | Good-Excellent | Simple, low-cost, avoids pre-functionalization of ketone.[2] |
| Iodine (catalytic) | Pyridine, Oxime Ester | DCE, 80°C | 65-90 | Utilizes radical pathway, different starting materials.[13][14] |
| Catalyst-Free | 2-Aminopyridine, α-Haloketone | Neat, 60°C | up to 91 | Extremely simple, avoids all solvents and catalysts.[15] |
| NaOH (promoter) | N-propargylpyridinium salts | Water, RT | Quantitative | Extremely fast, high-yielding, and green aqueous synthesis.[1][16] |
Trustworthiness: While the "catalyst-free" heating of 2-aminopyridine with an α-haloketone is highly efficient, it relies on the inherent reactivity of the starting materials and can require elevated temperatures.[15] The NaOH-promoted cycloisomerization of N-propargylpyridiniums is an exceptionally rapid and high-yielding aqueous method, but it requires the pre-synthesis of the pyridinium salt starting material.[1][16]
Photocatalytic Systems: A Modern, Light-Driven Approach
Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. Using simple organic dyes or metal complexes as photocatalysts, these methods can activate substrates through single-electron transfer (SET) pathways that are inaccessible via traditional thermal methods.[17]
Performance Comparison
Photocatalytic methods are at the forefront of "green" synthesis, using light as a traceless and renewable reagent.[18] They have been successfully applied to generate imidazo[1,2-a]pyridines through novel C-H functionalization and coupling strategies.[17][18]
| Catalyst System | Key Reactants | Conditions | Yields (%) | Key Advantages |
| Eosin Y | Ethylarene, 2-Aminopyridine, NBS | MeCN, Blue LEDs | 65-85 | Metal-free, uses ethylarenes as sustainable ketone surrogates.[18] |
| Erythrosine B | 1,3-Dicarbonyl, 2-Aminopyridine, KBr | DMSO, Visible Light | Good | In situ regeneration of catalytic brominating agent.[19] |
Expertise & Causality: In the Eosin Y-catalyzed system, the excited photocatalyst oxidizes the C-H bond of the ethylarene, which is then trapped by NBS to form an α-bromo intermediate in situ.[18] This then reacts in a classic fashion with 2-aminopyridine. This strategy cleverly avoids the direct use of lachrymatory α-bromoketones by generating the key intermediate catalytically. The Erythrosine B system is similarly elegant, using catalytic KBr and an oxidant to generate bromine, with the photocatalyst regenerating the active halogenating agent, thus minimizing waste.[19]
Head-to-Head Catalyst Comparison
| Criterion | Copper Systems | Iron Systems | Metal-Free / Iodine | Photocatalytic Systems |
| Cost | Low | Very Low | Very Low | Catalyst cost varies (dyes are cheap) |
| Toxicity | Moderate | Low | Low (Iodine) / None | Low (Dyes) |
| Versatility | Very High (many reaction types) | Moderate (mainly cascades) | High (simple condensations) | High (novel pathways) |
| Greenness | Moderate (can require organic solvents) | High | Very High (often neat or green solvents) | Very High (uses light) |
| Conditions | Often requires heat (80-120°C) | Requires heat (100-120°C) | Can be very mild (RT to 60°C) | Exceptionally mild (RT) |
| Substrate Scope | Generally Broad | Good | Good | Good, unique scope |
Featured Experimental Protocols
Protocol 1: Copper-Catalyzed A³-Coupling in Aqueous Media[12]
This protocol represents a highly efficient and environmentally sustainable method for synthesizing a diverse range of imidazo[1,2-a]pyridines.
-
Preparation: To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%) and 2 mL of deionized water. Stir vigorously for 5 minutes to form a micellar solution.
-
Reagent Addition: Add the 2-aminopyridine derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), CuSO₄·5H₂O (0.1 mmol, 10 mol%), and sodium ascorbate (0.2 mmol, 20 mol%) to the flask.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times are 6-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Synthesis from Ketones[2]
This protocol is valued for its operational simplicity, low cost, and avoidance of transition metals.
-
Preparation: In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and molecular iodine (I₂) (0.2 mmol, 20 mol%) in ethanol (5 mL).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has matured significantly, with a diverse arsenal of catalytic methods now available to the synthetic chemist.
-
Copper-catalyzed reactions remain the versatile workhorse, offering a wide range of multicomponent and domino strategies for rapidly building molecular complexity.[6][8]
-
Iron-catalyzed methods are a compelling choice when sustainability and cost are primary drivers, providing an efficient, green alternative.[11]
-
Metal-free and iodine-catalyzed protocols offer unparalleled simplicity and cost-effectiveness, making them highly attractive for large-scale synthesis where metal contamination is a concern.[13][15]
-
Visible-light photocatalysis represents the cutting edge, enabling transformations under exceptionally mild conditions and opening doors to novel synthetic disconnections that align with the highest principles of green chemistry.[18]
The choice of catalyst is not merely a technical detail but a strategic decision that impacts the entire synthetic campaign, from raw material cost to environmental footprint. Future developments will likely focus on further expanding the scope of photocatalytic methods, discovering new earth-abundant metal catalysts, and designing catalytic systems that operate under increasingly mild and sustainable conditions, such as in water or under solvent-free protocols.[1][16]
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Strategic Importance of C-6 Substitution in Imidazo[1,2-a]pyridines: A Comparative Guide to Biological Activity
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring. This guide provides a comparative analysis of the biological activity of 6-substituted imidazo[1,2-a]pyridines against derivatives with substitutions at other positions, supported by experimental data and mechanistic insights. Our exploration will focus on the causal relationships between substitution patterns and biological outcomes, offering a valuable resource for researchers in drug discovery and development.
Anticancer Activity: A Tale of Two Positions
The quest for novel anticancer agents has led to extensive investigation of imidazo[1,2-a]pyridines, with substitutions at the C-2, C-3, and C-6 positions yielding promising candidates.[3][4]
The Prominence of 6-Substituted Derivatives in Colon Cancer
A notable study highlighted a series of 6-substituted imidazo[1,2-a]pyridines with excellent activity against colon cancer cell lines HT-29 and Caco-2, while exhibiting low toxicity towards normal white blood cells.[5] These compounds were found to induce apoptosis through a mechanism involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[5] This suggests a targeted approach that exploits the intrinsic apoptotic pathways of cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50) of various substituted imidazo[1,2-a]pyridines against different cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Substitution Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6-substituted series | 6 | HT-29 (Colon) | Excellent Activity | [5] |
| 6-substituted series | 6 | Caco-2 (Colon) | Excellent Activity | [5] |
| Compound 13k | 6 | HCC827 (Lung) | 0.09 - 0.43 | [6] |
| Compound 12 | 2, 3 | HT-29 (Colon) | 4.15 ± 2.93 | |
| Compound 14 | 2, 3 | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| Compound 6d | 2 | HepG2 (Liver) | - | [7] |
| Compound 6i | 2 | HepG2 (Liver) | - | [7] |
| IP-5 | Not Specified | HCC1937 (Breast) | 45 | [8] |
| IP-6 | Not Specified | HCC1937 (Breast) | 47.7 | [8] |
Note: "Excellent Activity" was reported qualitatively in the source. Specific IC50 values for the 6-substituted series against HT-29 and Caco-2 were not provided in the abstract.
The data suggests that while substitutions at positions 2 and 3 can yield potent anticancer agents, 6-substituted derivatives, such as compound 13k , demonstrate remarkable submicromolar inhibitory activity against lung cancer cells by targeting the PI3Kα pathway.[6]
Signaling Pathways in Anticancer Activity
The anticancer effects of substituted imidazo[1,2-a]pyridines are often mediated through the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[3][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted imidazo[1,2-a]pyridines.
Anti-inflammatory Activity: Targeting COX Enzymes
Chronic inflammation is a key driver of many diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Comparative Efficacy of Substituted Derivatives
Studies have shown that substitutions at various positions of the imidazo[1,2-a]pyridine ring can lead to potent anti-inflammatory agents. For instance, a series of 2,3-disubstituted imidazo[1,2-a]pyrimidine derivatives exhibited selective COX-2 inhibition.[12] Another study on imidazo[1,2-a]pyridine carboxylic acid derivatives highlighted that a 3-amino substituted compound preferentially inhibited COX-2.[11]
While direct comparative data for 6-substituted derivatives in the same assays is limited in the provided search results, the existing evidence suggests that multiple substitution patterns can achieve significant anti-inflammatory effects.
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of these compounds is largely attributed to their ability to suppress the STAT3/NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory mediators like iNOS and COX-2.[10]
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridines.
Antiviral and Antibacterial Activities
The versatility of the imidazo[1,2-a]pyridine scaffold extends to its antiviral and antibacterial applications.
Antiviral Potency
Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus and varicella-zoster virus.[13][14] Additionally, 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have demonstrated potent activity against herpes simplex viruses.[15] The structure-activity relationship studies in this area have often highlighted the importance of hydrophobicity for antiviral activity.[16]
Antibacterial Spectrum
The antibacterial potential of imidazo[1,2-a]pyridines has been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[17] However, it is noteworthy that a study on 2-thiosubstituted-3-nitro imidazo[1,2-a]pyridines found no significant antibacterial activity, indicating that the substitution pattern is critical for this biological effect.[18]
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds or a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The position of substitution on this bicyclic ring system is a critical determinant of biological activity. While substitutions at various positions can lead to potent compounds, the C-6 position has emerged as a particularly promising site for modification, especially in the context of anticancer drug discovery. The ability of 6-substituted derivatives to induce apoptosis in cancer cells with minimal toxicity to normal cells underscores their therapeutic potential.
Future research should focus on a more systematic and direct comparative analysis of differently substituted imidazo[1,2-a]pyridines across a wide range of biological assays. Elucidating the precise structure-activity relationships will be crucial for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency and selectivity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 15. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
A Senior Application Scientist's Guide to Computational Docking Studies of Imidazo[1,2-a]pyridine Ligands
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison and technical walkthrough of computational docking methodologies as applied to Imidazo[1,2-a]pyridine ligands. The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its versatility makes it a focal point in modern medicinal chemistry. Computational docking has become an indispensable tool to accelerate the discovery and optimization of novel drug candidates based on this scaffold, offering a cost-effective and rapid method to predict binding affinities and conformations.[5]
This guide is structured to provide not just a protocol, but a foundational understanding of the principles, choices, and validation steps that underpin robust and meaningful docking studies.
The Foundation: Why Molecular Docking?
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[6] The core principle is to simulate the molecular recognition process, providing insights that guide drug design. This is particularly crucial in the early stages of drug discovery, as it helps to significantly reduce the cost and time associated with screening vast compound libraries.[5][6] A successful docking simulation depends on two key components: a precise search algorithm to explore the ligand's conformational space and an accurate scoring function to rank the resulting poses.[7]
The Imidazo[1,2-a]pyridine scaffold's potential has been explored against numerous biological targets, including protein kinases, which are often dysregulated in cancer.[8][9] For instance, derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently overactivated in human cancers.[10][11][12][13]
Choosing Your Toolkit: A Comparison of Docking Software
The selection of docking software is a critical decision that influences the accuracy and efficiency of your study. A variety of academic and commercial software packages are available, each with distinct algorithms and scoring functions.[6]
| Software | Availability | Core Algorithm | Scoring Function | Key Advantages & Considerations |
| AutoDock Vina | Open-Source | Gradient-optimization conformational search[14] | Empirical-based free energy force field | Widely used, fast, and good for virtual screening. Its simplicity makes it an excellent starting point.[14] |
| Glide (Schrödinger) | Commercial | Hierarchical filters and torsional refinement[15] | GlideScore, Emodel[15] | High accuracy and reliability, with different precision modes (HTVS, SP, XP).[15] Often considered an industry standard.[6][16] |
| GOLD | Commercial (CCDC) | Genetic Algorithm | GOLDScore, ChemScore, ASP, PLP | Known for its handling of ligand and protein flexibility. Widely used in lead discovery.[5] |
| MOE-Dock | Commercial (CCG) | Placement & Refinement | London dG, GBVI/WSA dG | An integrated environment offering various functions beyond docking, such as pharmacophore modeling.[5][6] |
| rDock | Open-Source | Stochastic search with genetic algorithm | SF3, SF5 | Fast and versatile, suitable for high-throughput virtual screening of small molecules against proteins and nucleic acids.[6][7] |
The choice between these tools often depends on a balance of required accuracy, computational resources, and budget. For academic research, open-source tools like AutoDock Vina are highly valuable, while commercial suites like Schrödinger's Glide are prevalent in pharmaceutical R&D for their robust validation and support.[6]
The Workflow: A Practical Protocol Using AutoDock Vina
To illustrate the process, this section details a step-by-step protocol for a typical docking study using AutoDock Vina, a popular open-source tool.[17][18] The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Receptor Preparation
The quality of your protein structure is paramount for obtaining meaningful results.[19]
-
Objective: To prepare a clean, structurally correct receptor file (PDBQT format) for docking.
-
Procedure:
-
Obtain Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this example, let's consider a protein kinase.
-
Clean the PDB file: Remove crystallographic water molecules, co-factors, and any existing ligands that are not relevant to the binding site of interest. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Convert to PDBQT: Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.[20]
-
Step 2: Ligand Preparation
Your Imidazo[1,2-a]pyridine ligands must also be correctly prepared.
-
Objective: To generate 3D conformers of the ligands and prepare them in the PDBQT format.
-
Procedure:
-
Draw Ligand: Sketch the 2D structure of your Imidazo[1,2-a]pyridine derivative using software like ChemDraw and save it in a suitable format (e.g., MOL).
-
Convert to 3D: Convert the 2D structure into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations during the simulation.
-
Convert to PDBQT: Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[20]
-
Objective: To define the specific binding site on the receptor for the docking simulation.
-
Procedure:
-
Identify Binding Site: If your protein was co-crystallized with a known inhibitor, the binding site is easily identified. If not, you may need to use site-prediction tools or perform "blind docking" where the entire protein surface is considered.[19]
-
Define Box Dimensions: Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not excessively large, which would increase computation time unnecessarily. A common practice is to set the box to be 3-6 Å larger than the ligand in each dimension.[19]
-
Step 4: Running the Docking Simulation
This is the core computational step.
-
Objective: To execute the docking algorithm to predict binding poses and scores.
-
Procedure:
-
Create Configuration File: Prepare a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[20]
-
Set Exhaustiveness: Define the exhaustiveness parameter. This controls the computational effort of the search; higher values increase the probability of finding the optimal binding pose but also increase the run time.[17][20] A default value of 8 is common, but increasing it can improve reliability for challenging ligands.[17]
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[20]
-
Caption: A typical workflow for a molecular docking study.
Interpreting and Validating the Data
The output of a docking simulation is a set of binding poses for the ligand, each with a corresponding binding affinity or docking score, typically in kcal/mol.[21]
-
Binding Affinity (Score): This score quantifies the predicted strength of the interaction.[22] A more negative value indicates a stronger, more favorable binding interaction.[23][24] It's a critical metric for ranking different Imidazo[1,2-a]pyridine derivatives.[23]
-
Binding Pose and Interactions: The best-scoring pose should be visually inspected. Analyze the specific interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic contacts.[21][23] These interactions provide a chemical basis for the observed binding affinity.
Sample Data Summary
The following table illustrates how docking results for a series of Imidazo[1,2-a]pyridine ligands against a hypothetical protein kinase could be summarized.
| Compound ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Control Inhibitor | -9.5 | GLU-121, LYS-75 | LEU-170, VAL-80 |
| IMP-001 | -8.9 | GLU-121 | LEU-170, ALA-95 |
| IMP-002 | -10.2 | GLU-121, LYS-75, ASP-181 | LEU-170, VAL-80, PHE-180 |
| IMP-003 | -7.5 | LYS-75 | VAL-80 |
From this data, IMP-002 would be identified as the most promising candidate due to its superior binding affinity and extensive network of interactions compared to the control.
The Imperative of Validation
Docking results are predictions and must be rigorously validated.[19][25]
-
Re-docking: A crucial first step is to take the original ligand from a co-crystallized structure, remove it, and then dock it back into the binding site. The protocol is considered valid if the software can reproduce the original pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[26][27]
-
Comparison with Known Binders: Dock a set of known active and inactive compounds. A valid docking protocol should be able to distinguish between them, assigning better scores to the active molecules.[19][26]
-
Molecular Dynamics (MD) Simulations: For the most promising docked complexes, running MD simulations can provide a more dynamic picture of the interaction stability over time.[26]
Caption: Key interactions between a ligand and a receptor.
Conclusion: From In Silico to In Vitro
Computational docking is a powerful hypothesis-generating tool in the study of Imidazo[1,2-a]pyridine ligands. It allows for the rapid, structure-based screening and prioritization of compounds, guiding synthetic efforts toward molecules with a higher probability of biological activity.[28][29][30][31] However, it is essential to remember that these are computational predictions. The insights gained must be validated through experimental assays to confirm the biological activity and therapeutic potential of these promising scaffolds. By integrating robust computational methodologies with rigorous experimental validation, we can accelerate the journey from chemical scaffold to life-saving medicine.
References
- 1. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking Software - CD ComputaBio [computabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. schrodinger.com [schrodinger.com]
- 16. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.wiki [static.igem.wiki]
- 21. etflin.com [etflin.com]
- 22. Binding energy score: Significance and symbolism [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. chemmethod.com [chemmethod.com]
- 30. asianpubs.org [asianpubs.org]
- 31. tandfonline.com [tandfonline.com]
assessing the purity of synthesized Imidazo[1,2-a]pyridine-6-boronic acid
An In-Depth Comparative Guide to Assessing the Purity of Synthesized Imidazo[1,2-a]pyridine-6-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe downstream applications. This compound is a versatile and valuable building block, particularly in the synthesis of targeted therapies and complex organic molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in creating novel therapeutics, including potential anticancer agents, underscores the absolute necessity of rigorous purity assessment.[1][2][3][4]
This guide provides an in-depth, objective comparison of the primary analytical techniques used to evaluate the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, reflecting the standards of expertise and trustworthiness required in the field.
The Unique Analytical Challenges of Boronic Acids
Before comparing methodologies, it is crucial to understand the inherent chemical nature of boronic acids that complicates their analysis. These compounds are notoriously prone to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the boroxine can lead to complex and often misleading analytical data, particularly in mass spectrometry and chromatography. Furthermore, a common synthetic route involves the hydrolysis of a pinacol ester precursor, which may persist as a significant impurity if the reaction or workup is incomplete.[7][8][9] A robust analytical strategy must therefore be capable of resolving and quantifying the target analyte in the presence of these potential contaminants.
A Comparative Overview of Analytical Methodologies
A multi-faceted, or orthogonal, approach is the gold standard for purity validation. No single technique provides a complete picture. We will compare four key methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry, prized for its quantitative accuracy and high resolving power.
Causality of Method Choice: The principle of HPLC is the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. This setup allows for the separation of the polar boronic acid from potentially less-polar precursors (like the pinacol ester) and other non-polar impurities.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, Acquity BEH C18) is a suitable starting point.[10]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 5% to 95% Solvent B over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazo[1,2-a]pyridine core absorbs strongly (e.g., 239 nm or 254 nm).[12]
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a suitable aprotic diluent like acetonitrile to a final concentration of 1 mg/mL.[8][13] Using aprotic solvents is critical to prevent hydrolysis of any residual pinacol ester impurity before injection.[13]
-
Analysis: Inject 5-10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Trustworthiness & Self-Validation: The validity of this protocol is enhanced by running a blank (diluent only) to identify system peaks and by analyzing a known reference standard, if available, to confirm retention time and response. A PDA detector adds confidence by allowing for peak purity analysis, comparing spectra across a single peak to detect co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing an unparalleled combination of quantification and identification.
Causality of Method Choice: While HPLC-UV tells you how much of something is present, it doesn't definitively confirm what it is. LC-MS addresses this by providing the molecular weight of the eluting components. This is essential for confirming the identity of the main peak as this compound (MW: 161.96 g/mol ) and tentatively identifying impurities based on their mass-to-charge (m/z) ratio.[1][14]
Experimental Protocol: UPLC-ESI-MS for Identity Confirmation
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) mass spectrometer. UPLC offers faster analysis times and better resolution than traditional HPLC.[10][11]
-
LC Conditions: Similar to the HPLC method, often with faster gradients (e.g., 1-2 minute run times are possible).[10][11] An Acquity BEH C18 column is a proven choice.[11]
-
Ionization Source: ESI is a soft ionization technique suitable for polar molecules. For boronic acids, negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion, simplifying the spectrum.[11]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
-
Data Interpretation:
-
Confirm the main peak shows a strong signal at m/z 160.9 [M-H]⁻.
-
Search for masses corresponding to potential impurities:
-
Pinacol ester precursor (C₁₃H₁₇BN₂O₂): m/z 244.1 [M-H]⁻.
-
Boroxine (trimer): High m/z values, though often difficult to observe directly.
-
Starting materials (e.g., 6-bromoimidazo[1,2-a]pyridine).[15]
-
-
Workflow for LC-MS Impurity Identification
Caption: LC-MS workflow for impurity identification.
Trustworthiness & Self-Validation: Optimized MS parameters are key to minimizing in-source fragmentation or the formation of adducts (e.g., with solvents), which can complicate interpretation.[10][11] High-resolution mass spectrometry (HRMS) can provide elemental composition data, further increasing confidence in the identity of both the product and its impurities.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. For purity assessment, it can reveal subtle structural details and, when used quantitatively (qNMR), can provide a highly accurate purity value without the need for a specific reference standard.
Causality of Method Choice: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C). The resulting spectrum is a unique fingerprint of the molecule's structure. Impurities, even those with no UV chromophore, will produce their own signals, making NMR a highly specific and comprehensive technique.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the carbon backbone of the molecule.[19][20]
-
Quantitative NMR (qNMR): For a highly accurate purity value, add a known mass of a stable, high-purity internal standard (e.g., maleic anhydride) to the NMR tube. The purity of the analyte can be calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the standard.
Trustworthiness & Self-Validation: The protocol is self-validating through the consistency of the observed chemical shifts and coupling constants with the expected structure. The presence of residual solvent peaks (e.g., from ethyl acetate or dioxane used in synthesis) can also be easily identified and quantified.[15]
Melting Point Analysis
Melting point is a classic, simple, and rapid physical measurement that can provide a qualitative indication of purity.
Causality of Method Choice: Pure crystalline compounds have a sharp, well-defined melting point range (typically < 2 °C). The presence of impurities disrupts the crystal lattice, causing the melting point to become depressed and broaden.
Experimental Protocol: Capillary Melting Point
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube.
-
Measurement: Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Data Interpretation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. Compare this to the literature value (reported as 115-117 °C).[21] A sharp range close to this value is indicative of high purity.
Summary Comparison of Techniques
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy | Melting Point |
| Primary Use | Quantification of impurities | Identification of impurities | Structure confirmation, quantification (qNMR) | Qualitative purity check |
| Specificity | Moderate (retention time) | High (mass-to-charge ratio) | Very High (chemical structure) | Low |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL)[10][11] | Moderate (mg scale) | Low |
| Quantification | Excellent (relative area %) | Good (with standards) | Excellent (qNMR is a primary method) | No |
| Throughput | High | High | Low to Moderate | Very High |
| Key Limitation | Requires UV-active impurities | Spectral complexity (adducts, boroxines)[5][6] | Lower sensitivity, higher cost | Only for crystalline solids; insensitive |
Conclusion and Recommended Strategy
Assessing the purity of synthesized this compound requires a thoughtful and orthogonal analytical approach. No single method is sufficient to provide the level of confidence required for its use in demanding applications like drug development.
A robust and trustworthy purity assessment workflow should include:
-
Primary Purity by HPLC: Use a validated RP-HPLC method to determine the purity value based on relative peak area. This provides the core quantitative data.
-
Identity Confirmation by LC-MS: Confirm the molecular weight of the main peak and tentatively identify any impurities detected in the HPLC analysis.
-
Structural Verification by NMR: Use ¹H and ¹³C NMR to provide unambiguous confirmation of the chemical structure and to detect any non-chromophoric or co-eluting impurities.
Melting point analysis can serve as a rapid, initial check of material quality. By combining these chromatographic and spectroscopic techniques, researchers can build a comprehensive and reliable purity profile, ensuring the integrity of their synthetic intermediates and the success of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boronmolecular.com [boronmolecular.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 913835-63-9 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. echemi.com [echemi.com]
Safety Operating Guide
Navigating the Disposal of Imidazo[1,2-a]pyridine-6-boronic acid: A Guide for the Modern Laboratory
For researchers and scientists engaged in the fast-paced world of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Imidazo[1,2-a]pyridine-6-boronic acid, a versatile building block in organic synthesis, requires a structured and informed approach to its disposal.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each operational choice.
I. Immediate Safety & Handling: The Foundation of Safe Disposal
Before any disposal protocol is initiated, the primary focus must be on the safe handling of this compound. This compound, like many boronic acid derivatives, presents specific hazards that necessitate stringent adherence to safety protocols to protect laboratory personnel.
Core Principle: Treat as Hazardous Chemical Waste
Due to its classification and the potential for uncharacterized reactivity, this compound must be managed as a hazardous chemical waste.[3] This conservative approach ensures the highest level of safety and compliance with environmental regulations. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound in any form—solid, solution, or as residual contamination.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes or fine dust.[3][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or punctures before each use and to practice proper removal techniques to avoid skin contamination.
-
Protective Clothing: A laboratory coat or a chemical-resistant apron is essential to prevent skin contact.[3]
-
Respiratory Protection: When handling the solid compound or in any situation where dust or aerosols may be generated, all operations should be conducted within a certified chemical fume hood to prevent inhalation.[3][6]
II. Hazard Profile Summary
Understanding the specific hazards associated with this compound informs every aspect of its handling and disposal. The following table summarizes key hazard information based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[6] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — single exposure (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation.[6] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that emphasizes waste segregation, secure containment, and clear communication with your institution's environmental health and safety (EHS) department.
Step 1: Waste Segregation
The "Why": The cardinal rule of chemical waste management is to prevent the unintentional mixing of incompatible chemicals.[7] Boronic acids can have unforeseen reactions with strong oxidizing agents, acids, or bases. Segregating this waste stream prevents dangerous reactions and ensures the disposal process is predictable and safe.
Procedure:
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical streams, such as halogenated solvents or heavy metal waste, unless explicitly approved by your institution's EHS department.[8]
Step 2: Containerization
The "Why": Proper containment is critical to prevent leaks and environmental contamination. The container must be chemically compatible with the waste to maintain its integrity over time.
Procedure:
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[3][7]
-
Collect Waste:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Liquid Waste: For solutions, use a funnel to carefully pour the liquid into the designated container to prevent spills.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should also be placed in this container.
-
Step 3: Labeling
The "Why": Accurate and detailed labeling is a critical regulatory requirement and a vital safety communication tool.[9] It informs waste handlers of the container's contents and associated hazards, ensuring it is managed correctly throughout the disposal chain.
Procedure:
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[10]
-
Complete the Label Information:
-
Write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all components, including solvents and their approximate concentrations.
-
Clearly indicate the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Fill in the generator's name, lab location, and the date the container was started.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The "Why": The Environmental Protection Agency (EPA) and other regulatory bodies have specific requirements for the temporary storage of hazardous waste at or near its point of generation.[7][9][11] Adherence to these rules is mandatory.
Procedure:
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.
-
Ensure the container is stored in a secondary containment bin to catch any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[9]
Step 5: Arranging for Professional Disposal
The "Why": The final disposal of hazardous chemical waste must be handled by trained professionals at a licensed facility to ensure it is managed in an environmentally sound manner.[8][12]
Procedure:
-
Once the container is full or when the experiment is complete, seal the container tightly.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.[3][9]
-
Provide an accurate description of the waste to the disposal professionals.
IV. Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
-
Secure the Area: Restrict access to the spill location.
-
Report: Inform your supervisor and your institution's EHS department immediately.
-
Cleanup (only if trained and safe to do so):
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[13]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[3]
-
All cleanup materials must be collected and disposed of as hazardous waste.[3][10]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
VI. Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the rationale behind each step—from initial handling with appropriate PPE to final collection by certified professionals—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the definitive authority for your operations.[8]
References
- 1. This compound | 913835-63-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. laballey.com [laballey.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling Imidazo[1,2-a]pyridine-6-boronic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of Imidazo[1,2-a]pyridine-6-boronic acid. As laboratory professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle, beginning with a comprehensive hazard assessment and extending through to final waste disposal. The following procedures are rooted in the established hierarchy of controls, prioritizing engineering and administrative measures as the first lines of defense, supplemented by mandatory personal protective equipment.
Hazard Assessment: Understanding the Risks
This compound is an organic compound that requires careful handling due to its specific chemical hazards. The primary risks are associated with direct contact and inhalation.
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).[1] Direct contact with the solid powder or solutions can lead to redness, itching, and inflammation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (H335), leading to symptoms like coughing and mild chest discomfort.[1]
-
Skin Sensitization: There is a potential for allergic skin reaction (H317), meaning that repeated exposure could lead to an acquired allergy.[2]
Furthermore, it is crucial to recognize that the broader class of boronic acids has been investigated for potential mutagenicity. Some common reagents, such as bis(pinacolato)diboron, have been shown to be mutagenic in the Ames assay.[3] This potential, while not confirmed for every derivative, underscores the necessity of minimizing exposure and adhering to stringent safety protocols.
Engineering and Administrative Controls: Your First Line of Defense
Before selecting personal protective equipment, the work environment must be optimized to minimize exposure.
-
Engineering Controls: All handling of this compound powder should be performed within a certified chemical fume hood to control airborne dust and vapors.[4][5] The laboratory must be equipped with easily accessible and operational eyewash stations and safety showers.[4][6][7]
-
Administrative Controls:
-
Designated Areas: Establish a designated area within the lab specifically for handling this compound to prevent cross-contamination.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][4][8] Do not eat, drink, or smoke in the laboratory.[4]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory for all procedures involving this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][8] | Protects against dust particles and splashes, preventing serious eye irritation.[6][8] Standard eyeglasses are insufficient.[9] |
| Hand | Chemically resistant nitrile gloves are required.[4][8][10] | Prevents skin contact, irritation, and potential sensitization.[6] Gloves must be inspected before use and disposed of immediately if contaminated.[8][10] |
| Body | A fully buttoned, flame-resistant lab coat must be worn.[8] For tasks with a higher risk of spills, a chemical-resistant apron is recommended over the lab coat.[4] | Protects skin on the arms and torso from accidental contact.[8] |
| Respiratory | For handling small quantities in a properly functioning fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[4][6][8] | Prevents the inhalation of airborne particles, mitigating the risk of respiratory tract irritation.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety and experimental integrity.
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location of the nearest eyewash station and safety shower.[4]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize movement.
-
Don all required PPE as specified in the table above.
Handling (Weighing and Transfer):
-
Keep the container of this compound tightly closed when not in use.[1][6][8]
-
Perform all transfers and weighing operations within the fume hood to contain any dust.
-
Avoid generating dust by handling the solid material carefully with a spatula.[6][8] Do not crush or grind the material outside of a contained system.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontaminate the work area with an appropriate solvent followed by soap and water.[4]
-
Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.[8]
-
Wash hands thoroughly with soap and water.[8]
Visual Workflow for Safe Chemical Handling
Caption: Logical workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Small Spill (Contained within Fume Hood):
-
Alert others in the immediate area.[11]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Avoid raising dust.[4]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][6]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]
Large Spill (Outside Fume Hood):
-
Evacuate the area immediately.[12]
-
Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Attend to any individuals who may have been exposed.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[1][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[4]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10]
-
Containerization: Collect all waste, including contaminated PPE, empty containers, and absorbed spill material, in a chemically compatible container with a secure lid.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.[10]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[10] Arrange for disposal through your institution's certified hazardous waste program.
References
- 1. aksci.com [aksci.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 13. laballey.com [laballey.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
